Nolomirole hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
138531-51-8 |
|---|---|
Fórmula molecular |
C19H28ClNO4 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H27NO4.ClH/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4;/h6,9,11-12,14,20H,7-8,10H2,1-5H3;1H |
Clave InChI |
TWTMQRXNAZGSCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride CHF 1035 CHF-1035 nolomirole rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Nolomirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole (B1679826) hydrochloride, with the developmental code CHF-1035, is a potent and selective dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist. It was developed by Chiesi Farmaceutici as a potential therapeutic agent for heart failure. Nolomirole is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This technical guide provides a comprehensive overview of the synthesis and characterization of nolomirole hydrochloride, including detailed experimental protocols, data presentation in tabular format, and visualization of key chemical transformations and biological pathways.
Introduction
Nolomirole, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is a derivative of the 2-aminotetralin class of compounds, which are known for their interactions with various neurotransmitter receptors.[1] The rationale behind the development of nolomirole as a prodrug is to enhance its oral bioavailability and metabolic stability, allowing for effective delivery of the active catecholamine-like compound, CHF-1024. This active metabolite exerts its pharmacological effects by stimulating presynaptic D2 and α2-adrenergic receptors, leading to a reduction in catecholamine release and subsequent beneficial effects in the context of heart failure.
Synthesis of this compound
Synthesis of the 5,6-Dihydroxy-N-methyl-2-aminotetralin Intermediate (CHF-1024)
The synthesis of the active metabolite, CHF-1024, is a critical part of the overall process. A plausible synthetic pathway is outlined below.
Caption: Plausible synthetic workflow for the intermediate CHF-1024.
Experimental Protocol (Hypothetical):
-
Step 1 & 2: Formation of a Tetralone Precursor: A suitable dimethoxy-substituted benzene (B151609) derivative undergoes a Friedel-Crafts reaction with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to introduce a side chain. This is followed by reduction and subsequent intramolecular cyclization to yield a dimethoxytetralone.
-
Step 3: Introduction of the Amino Group: The tetralone can be converted to an oxime using hydroxylamine, followed by reduction to the corresponding amine. Alternatively, direct reductive amination with methylamine (B109427) can be employed.
-
Step 4: N-methylation (if necessary): If a primary amine was formed in the previous step, N-methylation can be achieved using standard procedures such as reductive amination with formaldehyde (B43269) or reaction with a methylating agent.
-
Step 5: Demethylation: The methoxy groups on the aromatic ring are cleaved to yield the free hydroxyl groups. This is typically achieved using strong acids such as HBr or BBr3. The resulting product is the active metabolite, CHF-1024.
Esterification and Salt Formation to Yield this compound
The final steps in the synthesis involve the conversion of the active metabolite into the prodrug and its hydrochloride salt.
Caption: Final esterification and salt formation steps.
Experimental Protocol (Hypothetical):
-
Step 6: Esterification: The dihydroxy intermediate (CHF-1024) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine). Isobutyryl chloride is then added dropwise at a controlled temperature (e.g., 0 °C) to facilitate the acylation of both hydroxyl groups. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The resulting nolomirole free base is then isolated and purified.
-
Step 7: Hydrochloride Salt Formation: The purified nolomirole free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) is then added, leading to the precipitation of this compound. The salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization of this compound
The comprehensive characterization of this compound is essential to confirm its identity, purity, and physicochemical properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C19H28ClNO4 | PubChem |
| Molecular Weight | 369.9 g/mol | PubChem |
| IUPAC Name | [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate;hydrochloride | PubChem |
| CAS Number | 138531-51-8 | PubChem |
| Appearance | White to off-white solid | (Expected) |
| Melting Point | Not reported | |
| Solubility | Soluble in water and polar organic solvents | (Expected) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structural elucidation and confirmation.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the aliphatic protons of the tetralin ring, the N-methyl group, and the isobutyryl groups. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic, aliphatic, carbonyl, and methyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (m/z = 333.43) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for the N-H stretch (of the hydrochloride salt), C=O stretch of the ester, and C-O stretch. |
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug and is rapidly converted to its active form, CHF-1024, by esterases. CHF-1024 is an agonist at both dopamine D2 and α2-adrenergic receptors.
Caption: Mechanism of action of this compound.
The activation of these presynaptic autoreceptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the release of norepinephrine from sympathetic nerve endings. This sympatholytic effect is the basis for its potential therapeutic utility in heart failure, where excessive sympathetic nervous system activity is a key pathophysiological feature.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of this compound. While a definitive, publicly available, step-by-step synthesis protocol is elusive, the presented synthetic strategy, based on established organic chemistry principles, offers a robust framework for its preparation. The provided characterization data and mechanism of action diagrams serve as valuable resources for researchers and professionals in the field of drug development. Further investigation into the patent literature of Chiesi Farmaceutici may reveal more specific details regarding the manufacturing process of this promising therapeutic agent.
References
Nolomirole Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole (B1679826) hydrochloride, also known by its developmental code name CHF-1035, is a selective agonist for both presynaptic D2-dopaminergic and alpha-2-adrenergic receptors.[1] Developed as a potential therapeutic agent, a thorough understanding of its chemical properties and stability profile is paramount for formulation development, analytical method validation, and ensuring drug product quality and safety. This technical guide provides a detailed overview of the known chemical characteristics of nolomirole hydrochloride and outlines the standard methodologies for evaluating its stability.
While specific experimental data for some properties of this compound are not extensively available in the public domain, this guide furnishes computed data from reliable chemical databases and details the standard experimental protocols that would be employed for their determination.
Chemical and Physical Properties
A foundational aspect of drug development is the characterization of the active pharmaceutical ingredient's (API) fundamental chemical and physical properties. These data inform everything from formulation strategies to the selection of appropriate analytical techniques.
General Properties
| Property | Value | Source |
| IUPAC Name | [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate;hydrochloride | PubChem[2] |
| Molecular Formula | C₁₉H₂₈ClNO₄ | PubChem[2] |
| Molecular Weight | 369.9 g/mol | PubChem[2] |
| CAS Number | 138531-51-8 | PubChem[2] |
| Synonyms | CHF-1035, Nolomirole HCl | PubChem[2] |
Physicochemical Properties (Computed)
The following table summarizes key physicochemical properties of this compound that have been predicted through computational models. These values are useful for estimating the compound's behavior in various environments but should be confirmed by experimental analysis.
| Property | Computed Value | Source |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Topological Polar Surface Area | 64.6 Ų | PubChem[2] |
| LogP (Nolomirole base) | 1.97 | Wikipedia[3] |
Stability Profile
The stability of an API is a critical quality attribute that can be affected by various environmental factors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific stability data for this compound is limited, this section outlines the standard protocols for conducting such studies.
General Storage Recommendations
Based on general best practices for pharmaceutical compounds, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify its likely degradation products and understand its degradation pathways.[4] These studies are crucial for the development and validation of stability-indicating analytical methods.[4]
Hydrolysis is a common degradation pathway for drugs with susceptible functional groups, such as the ester linkages present in nolomirole.
Experimental Protocol:
-
Prepare solutions of this compound (typically 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
If the compound has limited aqueous solubility, a co-solvent may be used.[4]
-
Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-70°C).[4]
-
Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.
-
After the desired time, acidic and basic samples are neutralized to halt further degradation before analysis.[4]
Oxidation can lead to the formation of N-oxides, hydroxylamines, or other oxygenated derivatives.
Experimental Protocol:
-
Prepare a solution of this compound (typically 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30%).
-
The study is typically conducted at room temperature for a defined period (e.g., up to 24 hours).[4]
-
Samples are taken at various intervals and analyzed by a stability-indicating HPLC method.
Exposure to light can cause photodegradation, leading to the formation of new impurities.
Experimental Protocol:
-
Expose the solid drug substance and a solution of this compound to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours, and the near UV energy should not be less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light to differentiate between light-induced and thermal degradation.
-
Both the exposed and control samples are then analyzed by a stability-indicating HPLC method.
High temperatures can induce thermal decomposition of the drug substance.
Experimental Protocol:
-
Expose the solid drug substance to elevated temperatures (e.g., 40-80°C), often in a controlled humidity environment.
-
Samples are collected at different time points and analyzed for degradation products using a stability-indicating HPLC method.
Experimental Methodologies for Physicochemical Characterization
Melting Point Determination
The melting point is a key indicator of a crystalline solid's purity.
Experimental Protocol:
-
A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in a melting point apparatus.[5]
-
The sample is heated at a constant rate, typically 1°C/min as per pharmacopeial standards.[5]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[5]
Solubility Determination
Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.
Experimental Protocol:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers of different pH).
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
pKa Determination
The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.
Experimental Protocol:
-
A solution of this compound is prepared in water or a co-solvent system.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
-
Alternatively, UV-Vis spectrophotometry or capillary electrophoresis can be used to determine pKa by measuring changes in absorbance or mobility as a function of pH.
Signaling Pathway
This compound acts as an agonist at presynaptic dopamine (B1211576) D2 and alpha-2 adrenergic receptors.[1] This dual agonism leads to the inhibition of catecholamine release from sympathetic nerve endings.[1]
Conclusion
This technical guide has synthesized the available information on the chemical properties and stability of this compound. While there is a notable absence of comprehensive, publicly available experimental data, the provided computed values and detailed standard protocols offer a robust framework for researchers, scientists, and drug development professionals. A thorough experimental investigation following the outlined methodologies is essential for a complete understanding of this compound's characteristics, which is a prerequisite for its successful development into a safe and effective pharmaceutical product.
References
- 1. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H28ClNO4 | CID 219049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nolomirole - Wikipedia [en.wikipedia.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
An In-Depth Technical Guide on the Mechanism of Action of Nolomirole Hydrochloride at Dopamine D2 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nolomirole (B1679826) hydrochloride (developmental code name CHF-1035) is a prodrug that is rapidly metabolized to its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). CHF-1024 acts as a dual agonist, targeting both dopamine (B1211576) D2 receptors and α2-adrenergic receptors. Developed initially for the treatment of heart failure, its primary mechanism in this context is the stimulation of presynaptic D2 and α2 receptors, which inhibits the release of catecholamines like norepinephrine (B1679862) from sympathetic nerve endings.[1] This guide focuses on the mechanism of action of nolomirole's active metabolite, CHF-1024, at the dopamine D2 receptor, providing an overview of its binding affinity, the canonical signaling pathways it is expected to modulate, and detailed experimental protocols for its characterization. While specific functional potency and efficacy data for CHF-1024 are not extensively available in publicly accessible literature, this document provides the known binding characteristics and outlines the standard methodologies used to profile such a compound.
Introduction to Nolomirole Hydrochloride and its Active Metabolite
This compound is chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin.[2] Upon oral administration, it undergoes rapid hydrolysis by circulating esterases to yield the pharmacologically active catecholamine derivative, CHF-1024.[2] The therapeutic rationale for its development in heart failure was based on its ability to reduce sympathetic tone by activating inhibitory presynaptic autoreceptors.[1] This guide will concentrate on its interaction with the dopamine D2 receptor, a key G-protein coupled receptor (GPCR) involved in numerous physiological processes in the central nervous system and periphery.
Quantitative Data: Receptor Binding Affinity
The primary quantitative data available for nolomirole pertains to the binding affinity of its enantiomers for the dopamine D2 receptor. This data provides a measure of the physical attraction between the drug molecule and the receptor.
| Compound | Receptor | Binding Affinity (Ki) |
| (–)-enantiomer of Nolomirole | Dopamine D2 | 120 nM[2] |
| (+)-enantiomer of Nolomirole | Dopamine D2 | 2,400 nM[2] |
| (–)-enantiomer of Nolomirole | α2-Adrenergic | 130 nM[2] |
| (+)-enantiomer of Nolomirole | α2-Adrenergic | 1,600 nM[2] |
Table 1: Binding Affinities of Nolomirole Enantiomers.
Mechanism of Action at the Dopamine D2 Receptor
As a dopamine D2 receptor agonist, CHF-1024 is expected to mimic the action of the endogenous ligand, dopamine. D2 receptors are canonically coupled to inhibitory G-proteins of the Gi/o family. Activation of this pathway leads to a cascade of intracellular events.
G-Protein Coupled Signaling Pathway
The activation of the D2 receptor by an agonist like CHF-1024 initiates the following sequence of events:
-
G-Protein Activation: The agonist-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the heterotrimeric Gi/o protein.
-
G-Protein Dissociation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer.
-
Downstream Effector Modulation:
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer can modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.
-
Experimental Protocols
The following sections detail the standard experimental procedures that would be employed to characterize the pharmacological profile of a dopamine D2 receptor agonist like CHF-1024.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the D2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of CHF-1024 for the human dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone or another suitable D2 antagonist radioligand.
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compound: CHF-1024 at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either assay buffer (for total binding), haloperidol (for non-specific binding), or varying concentrations of CHF-1024.
-
The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of CHF-1024 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of CHF-1024 for G-protein activation at the dopamine D2 receptor.
Materials:
-
Cell membranes from a D2-expressing cell line.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compound: CHF-1024 at various concentrations.
-
Reference agonist: Dopamine.
Procedure:
-
Cell membranes are pre-incubated with GDP in the assay buffer.
-
The reaction is initiated by adding [35S]GTPγS and varying concentrations of CHF-1024 or the reference agonist.
-
The mixture is incubated at 30°C for 60 minutes.
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [35S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined by fitting the concentration-response data to a sigmoidal dose-response curve. The efficacy of CHF-1024 is expressed relative to the maximal stimulation produced by dopamine.
cAMP Accumulation Assay
This assay measures the functional consequence of D2 receptor-mediated inhibition of adenylyl cyclase.
Objective: To determine the potency (EC50) and efficacy (Emax) of CHF-1024 to inhibit adenylyl cyclase activity.
Materials:
-
Whole cells expressing the dopamine D2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound: CHF-1024 at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cells are plated in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with IBMX.
-
Cells are then stimulated with a fixed concentration of forskolin in the presence of varying concentrations of CHF-1024.
-
The incubation is carried out for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP production is plotted, and the IC50 and maximal inhibition (Imax) are calculated.
Conclusion
References
Nolomirole Hydrochloride: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole (B1679826) hydrochloride (developmental code name: CHF-1035) is a selective dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors. Developed by Chiesi Farmaceutici in the 1990s and early 2000s, it was investigated primarily for the treatment of heart failure. Nolomirole is a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024. Despite reaching Phase 3 clinical trials, its development was ultimately discontinued (B1498344), and it was never marketed. This document provides a detailed technical guide on the discovery and development history of Nolomirole hydrochloride, including its pharmacological profile, mechanism of action, and a summary of key preclinical and clinical findings.
Discovery and Development History
This compound was first described in the scientific literature in 1992.[1] It was developed by the Italian pharmaceutical company Chiesi Farmaceutici as a potential oral treatment for heart failure.[1] The rationale for its development was based on the hypothesis that modulating the neurohormonal systems involved in the pathophysiology of heart failure, specifically the sympathetic nervous system, could be beneficial.
The development of Nolomirole progressed through preclinical studies and into clinical trials, reaching Phase 3, the final stage before regulatory approval. However, for reasons not publicly disclosed in detail, the development of this compound was discontinued.
Developmental Timeline:
-
Early 1990s: Nolomirole first described in scientific literature.
-
1990s - 2000s: Under development by Chiesi Farmaceutici for heart failure.
-
Early 2000s: Progressed to Phase 3 clinical trials.
-
Post-Phase 3: Development discontinued.
Pharmacological Profile
This compound is the hydrochloride salt of Nolomirole, a 5,6-diisobutyryloxy-N-methyl-2-aminotetralin.[1] It acts as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin), through hydrolysis by circulating esterase enzymes.[1]
The active metabolite, CHF-1024, is a dual agonist of the dopamine D2 receptor and the α2-adrenergic receptor.[1] This dual agonism is believed to inhibit the release of catecholamines, such as norepinephrine (B1679862), from sympathetic nerve endings, thereby reducing sympathetic tone, a key factor in the progression of heart failure.[2]
Quantitative Pharmacological Data
| Parameter | Value | Source |
| Dopamine D2 Receptor Affinity (Ki) | ||
| (–)-enantiomer | 120 nM | [1] |
| (+)-enantiomer | 2,400 nM | [1] |
| α2-Adrenergic Receptor Affinity (Ki) | ||
| (–)-enantiomer | 130 nM | [1] |
| (+)-enantiomer | 1,600 nM | [1] |
| Elimination Half-life (Nolomirole) | 3 hours | [1] |
Mechanism of Action and Signaling Pathways
Nolomirole, through its active metabolite CHF-1024, exerts its pharmacological effects by stimulating two types of G protein-coupled receptors (GPCRs): dopamine D2 receptors and α2-adrenergic receptors. Both of these receptors are coupled to inhibitory G proteins (Gi/o).
Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has several downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release.
Signaling Pathway of Nolomirole (via CHF-1024)
Caption: Nolomirole is converted to CHF-1024, which activates D2 and α2 receptors.
Preclinical Studies
Several preclinical studies were conducted to evaluate the efficacy and safety of Nolomirole and its active metabolite, CHF-1024. A key study investigated the effects of Nolomirole in a rat model of monocrotaline-induced congestive heart failure.
Key Preclinical Study: Monocrotaline-Induced Heart Failure in Rats
-
Objective: To evaluate the effects of Nolomirole on heart hypertrophy and neuroendocrine alterations in a rat model of congestive heart failure.
-
Methodology:
-
Heart failure was induced in rats by a single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg).
-
Three days after induction, rats were randomized to receive oral treatment with either a vehicle (distilled water), Nolomirole (0.25 mg/kg twice daily), or trandolapril (B549266) (an ACE inhibitor, 0.3 mg/kg once daily) for four weeks.
-
After the treatment period, animals were sacrificed, and various parameters were assessed, including heart hypertrophy (atria and ventricles), plasma levels of atrial natriuretic peptide (ANP) and aldosterone, and tissue norepinephrine concentration.[2]
-
-
Results:
Preclinical Data Summary
| Parameter | Vehicle Group | Nolomirole Group | Trandolapril Group |
| Right Atrial Hypertrophy | Significant | Reduced | Reduced |
| Right Ventricular Hypertrophy | Significant | Reduced | Reduced |
| Plasma ANP Levels | Elevated | Reduced | Reduced |
| Pleural/Peritoneal Effusions | Present | Reduced | Reduced |
| Right Ventricle Norepinephrine | Depleted | Attenuated | Attenuated |
Experimental Workflow: Preclinical Heart Failure Model
Caption: Workflow of the preclinical study in a rat model of heart failure.
Clinical Development and Discontinuation
This compound underwent a clinical development program for the treatment of heart failure, culminating in Phase 3 clinical trials. However, detailed results from these trials are not publicly available. The development of the drug was discontinued by Chiesi Farmaceutici after the completion of these trials. The specific reasons for the discontinuation have not been officially published.
Due to the lack of publicly available data, a detailed summary of the clinical trial results, including patient demographics, primary and secondary endpoints, and outcomes, cannot be provided.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Illustrative Protocol)
This is a representative protocol for determining the binding affinity (Ki) of a compound like CHF-1024 to dopamine D2 and α2-adrenergic receptors.
-
Objective: To determine the in vitro binding affinity of CHF-1024 for dopamine D2 and α2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing human recombinant dopamine D2 or α2-adrenergic receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Rauwolscine for α2 receptors).
-
CHF-1024 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding competitor (e.g., Haloperidol for D2, Phentolamine for α2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of CHF-1024 or the non-specific binding competitor.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of a competitor.
-
Non-specific binding is measured in the presence of a high concentration of the non-specific competitor.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The IC50 (concentration of CHF-1024 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion
References
A Technical Guide to the Solubility Profile of Nolomirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the critical physicochemical property of solubility for the compound Nolomirole hydrochloride. While a comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific quantitative solubility data for this compound in aqueous and organic solvents, this document provides a detailed framework for determining its solubility profile. The methodologies outlined below are standard within the pharmaceutical industry and are essential for the preclinical development of any drug candidate.
Introduction to the Importance of Solubility
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a cornerstone of drug development. For an active pharmaceutical ingredient (API) like this compound, its solubility characteristics in various media are predictive of its biopharmaceutical behavior. Poor aqueous solubility can be a major hurdle, potentially leading to low bioavailability and therapeutic ineffectiveness.[1][2] Conversely, understanding solubility in organic solvents is crucial for designing purification processes, such as crystallization, and for developing suitable formulations.[3] Given that this compound is known to exist in at least two polymorphic forms (α and β), solubility studies are particularly critical, as different crystalline structures can exhibit different solubilities.[4]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through two primary methodologies: thermodynamic solubility and kinetic solubility.
2.1. Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic, or equilibrium, solubility is considered the "gold standard" and represents the true solubility of a compound at equilibrium.[5] The shake-flask method is the most common technique for this determination.[5][6]
Objective: To determine the saturation concentration of this compound in a given solvent under equilibrium conditions.
Materials:
-
This compound (solid form)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS))
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that a solid phase remains even after saturation.
-
Solvent Addition: Add a known volume of the desired solvent (aqueous buffer or organic solvent) to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with an appropriate solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is reported in units such as mg/mL or µg/mL.
2.2. Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[1][8] This method measures the concentration at which a compound precipitates out of an aqueous buffer when added from a DMSO stock solution.
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler
-
Plate reader capable of turbidimetric (nephelometric) or UV-Vis absorbance measurements
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Plate Preparation: Using an automated liquid handler, dispense small volumes of the DMSO stock solution into the wells of a microtiter plate. Often, a serial dilution is performed directly on the plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentrations of the compound. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.[1]
-
Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay, typically 1 to 2 hours.[1][9]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done by:
-
Turbidimetry (Nephelometry): Measuring the light scattering caused by insoluble particles using a nephelometer.[8][9]
-
Direct UV Assay: After incubation, the solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance.[9]
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in turbidity is observed or the measured concentration in the filtrate plateaus.
Data Presentation
While no specific data for this compound is available, the results from the described experiments would be summarized in tables for clear comparison.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Analytical Method |
| 0.1 N HCl | 1.2 | Data to be determined | HPLC-UV |
| Acetate Buffer | 4.5 | Data to be determined | HPLC-UV |
| Phosphate Buffer | 6.8 | Data to be determined | HPLC-UV |
| Phosphate-Buffered Saline | 7.4 | Data to be determined | HPLC-UV |
| Water | ~7 | Data to be determined | HPLC-UV |
| Ethanol | N/A | Data to be determined | HPLC-UV |
| Methanol | N/A | Data to be determined | HPLC-UV |
| Acetone | N/A | Data to be determined | HPLC-UV |
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer | pH | Incubation Time (h) | Kinetic Solubility (µM) | Detection Method |
| PBS | 7.4 | 2 | Data to be determined | Turbidimetry |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
This guide provides a comprehensive overview of the necessary experimental procedures to characterize the solubility of this compound. The generation of such data is a prerequisite for its further development as a therapeutic agent.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. epdf.pub [epdf.pub]
- 4. Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. rjpdft.com [rjpdft.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Preclinical Pharmacology of Nolomirole Hydrochloride in Heart Failure: A Technical Review
Executive Summary
Nolomirole (B1679826) hydrochloride (5,6-Diisobutirroyloxy-2-methyl-aminotetraline hydrochloride) is an experimental therapeutic agent investigated for its potential in treating congestive heart failure. Its mechanism of action centers on the modulation of neurohormonal overactivation, a key pathological driver in the progression of heart failure. Preclinical evidence, primarily from a right heart failure model, indicates that Nolomirole can attenuate key markers of the disease, including cardiac hypertrophy and neurohormonal imbalance. This technical guide provides a detailed overview of the core preclinical pharmacology of Nolomirole, its mechanism of action, experimental protocols used in its evaluation, and its effects on pathophysiological parameters of heart failure.
Mechanism of Action: Sympathetic Inhibition
Heart failure is characterized by a state of chronic sympathetic nervous system activation.[1] This leads to elevated levels of catecholamines like norepinephrine (B1679862), which, while initially compensatory, eventually contribute to cardiac remodeling, hypertrophy, and dysfunction.[1] Nolomirole hydrochloride acts as a selective agonist of prejunctional D2-dopaminergic and α2-adrenergic receptors located on sympathetic nerve endings.[1] Activation of these autoreceptors serves as a negative feedback mechanism, inhibiting the further release of catecholamines.[1] By reducing sympathetic outflow to the heart and vasculature, Nolomirole aims to mitigate the downstream detrimental effects of excessive neurohormonal stimulation.
The proposed signaling pathway for Nolomirole's action is depicted below.
Preclinical Evaluation in a Heart Failure Model
The primary preclinical investigation of Nolomirole was conducted in a monocrotaline-induced congestive heart failure model in rats.[1] This model induces pulmonary hypertension, leading to significant pressure overload on the right ventricle, which subsequently results in right ventricular hypertrophy and failure, mimicking aspects of right-sided heart failure in humans.[1]
Experimental Protocol
A detailed methodology was employed to assess the efficacy of Nolomirole compared to a vehicle control and an active comparator, the ACE inhibitor trandolapril.[1]
-
Animal Model Induction:
-
Species: Rats.[1]
-
Inducing Agent: A single intraperitoneal (IP) injection of monocrotaline (B1676716) (50 mg/kg) was administered to induce heart failure. A control group received a saline injection.[1]
-
-
Treatment Groups & Administration:
-
Three days post-induction, animals were randomized into treatment groups (n=50 per group).[1]
-
Vehicle Group: Treated orally with distilled water.[1]
-
Nolomirole Group: Received this compound at a dose of 0.25 mg/kg, administered orally twice a day.[1]
-
Active Comparator Group: Received Trandolapril at a dose of 0.3 mg/kg, administered orally once a day.[1]
-
-
Study Duration and Endpoint Analysis:
-
Treatment continued for four weeks.[1]
-
At the end of the fourth week, animals exhibiting signs of congestive heart failure were sacrificed for endpoint analysis.[1]
-
Primary Endpoints: Evaluation of heart hypertrophy and neuroendocrine alterations.[1]
-
Biomarkers: Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) were determined by radioimmunoassay.[1]
-
Neurohormonal Status: Norepinephrine concentration in the right ventricle tissue was quantified by high-pressure liquid chromatography (HPLC).[1]
-
Gross Pathology: Assessment of right atria and ventricle hypertrophy and the presence of pleural/peritoneal effusions.[1]
-
-
The workflow for this key preclinical study is illustrated in the diagram below.
Summary of Preclinical Findings
The study demonstrated that this compound attenuates the signs of heart failure in the monocrotaline-induced model, with effects comparable to the established ACE inhibitor trandolapril.[1]
Data Presentation
Note: The publicly available literature, primarily in abstract form, states that this compound led to "significant reductions" in key pathological markers. However, the specific quantitative data (e.g., mean values, standard deviations, and p-values) from the primary study were not accessible for inclusion in this technical guide. The following table summarizes the reported qualitative outcomes.
Table 1: Qualitative Summary of Nolomirole Effects in the Monocrotaline Rat Model [1]
| Parameter Assessed | Vehicle Group Outcome | Nolomirole (0.25 mg/kg BID) Outcome | Trandolapril (0.3 mg/kg QD) Outcome |
| Right Atria & Ventricle Hypertrophy | Pronounced Hypertrophy | Significantly Reduced | Significantly Reduced |
| Plasma Atrial Natriuretic Peptide (ANP) | Elevated Levels | Significantly Reduced | Significantly Reduced |
| Pleural/Peritoneal Effusions | Present | Significantly Reduced | Significantly Reduced |
| Right Ventricle Norepinephrine | Depleted Levels | Significantly Reduced Depletion | Significantly Reduced Depletion |
Interpretation of Results
-
Reduction in Cardiac Hypertrophy: The attenuation of right atrial and ventricular hypertrophy by Nolomirole suggests a protective effect against the pathological remodeling induced by chronic pressure overload.[1]
-
Neurohormonal Modulation: The reduction in plasma ANP, a biomarker released by stretched cardiac myocytes, indicates a decrease in cardiac wall stress and load.[1] Furthermore, the prevention of norepinephrine depletion in the right ventricle is a direct indicator of successful sympathetic inhibition at the nerve terminal, preserving the heart's intrinsic catecholamine stores and demonstrating target engagement.[1]
-
Clinical Signs: A reduction in fluid effusions (pleural/peritoneal) points to an improvement in the clinical signs of congestive heart failure.[1]
Conclusion and Future Directions
The preclinical data for this compound in a rat model of right-sided heart failure are promising. The agent's mechanism of action, targeting sympathetic overactivation via dual D2-dopaminergic and α2-adrenergic agonism, is well-supported by the observed reduction in neurohormonal markers.[1] The findings that Nolomirole attenuates cardiac hypertrophy and improves clinical signs of heart failure on par with an ACE inhibitor highlight its potential therapeutic utility.[1]
However, the current body of public evidence is limited to a single, specific model of right heart failure. For comprehensive drug development, further preclinical studies would be required to:
-
Evaluate Nolomirole in models of left ventricular systolic and diastolic dysfunction (e.g., post-myocardial infarction or pressure overload models).
-
Assess dose-response relationships and long-term safety profiles.
-
Elucidate the full hemodynamic effects, including measurements of cardiac function such as ejection fraction and cardiac output.
This technical guide summarizes the core preclinical pharmacology of this compound based on available scientific literature, providing a foundation for further research and development in the field of heart failure therapeutics.
References
The Pharmacokinetics and Metabolism of Nolomirole Hydrochloride: A Review of Preclinical and Clinical Data
An In-depth Technical Guide for Researchers and Drug Development Professionals
Nolomirole (B1679826) hydrochloride, also known by its developmental code name CHF-1035, is a selective agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors. It was investigated for the management of heart failure. As a prodrug, nolomirole hydrochloride is rapidly converted in the body to its active metabolite, CHF-1024. This guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound, drawing from the limited publicly accessible preclinical and clinical research.
Pharmacokinetic Profile
Published data on the complete pharmacokinetic profile of this compound is sparse. However, key parameters have been reported, primarily from early clinical investigations in patients with heart failure.
Absorption and Distribution:
Elimination:
The elimination half-life of nolomirole has been reported to be approximately 3 hours[1]. This relatively short half-life suggests that the drug is cleared from the body at a moderate rate. The primary route of elimination has not been detailed in the available literature.
Table 1: Summary of Known Pharmacokinetic Parameters of Nolomirole
| Parameter | Value | Species | Notes |
| Elimination Half-life (t½) | ~3 hours | Human | [1] |
| Active Metabolite | CHF-1024 | Human | Nolomirole is a prodrug. |
Metabolism
The metabolism of this compound is characterized by its conversion to the active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This conversion is a rapid hydrolysis reaction mediated by esterase enzymes present in the circulation[1].
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active form, CHF-1024.
Beyond this primary metabolic step, further details on the subsequent metabolism and excretion of CHF-1024 are not extensively documented in the available literature. Preclinical studies in rats have been mentioned, but specific metabolites and the enzymes involved in their formation have not been publicly reported.
Experimental Protocols
Detailed experimental protocols from the clinical and preclinical studies of this compound are not fully available. However, based on the nature of the reported studies, the following methodologies can be inferred.
Clinical Study in Patients with Congestive Heart Failure:
A key study investigated the hemodynamic effects of graded single oral doses of this compound (5 mg, 10 mg, and 15 mg) in patients with congestive heart failure. The experimental workflow likely involved the following steps:
Experimental Workflow for a Clinical Pharmacokinetic Study
Caption: A probable workflow for a clinical study of this compound.
Analytical Methodology:
The precise analytical methods used for the quantification of nolomirole and its active metabolite CHF-1024 in plasma are not described in the accessible literature. It is highly probable that a sensitive and specific method, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would have been employed to measure the concentrations of the parent drug and its metabolite in biological samples.
Conclusion
The publicly available information on the pharmacokinetics and metabolism of this compound is limited, primarily outlining its nature as a prodrug with a relatively short elimination half-life. The rapid conversion to its active metabolite, CHF-1024, is the key metabolic event. While clinical studies have been conducted, detailed quantitative pharmacokinetic data and comprehensive metabolic pathways remain largely unpublished. Further research or access to proprietary study reports would be necessary to provide a more complete understanding of the disposition of this compound in humans. This guide serves as a summary of the currently accessible data for the scientific community.
References
Nolomirole Hydrochloride: A Technical Guide to its Binding Affinity at Adrenergic and Dopaminergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole (B1679826) hydrochloride (developmental code name CHF-1035) is a selective agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of nolomirole for these receptors. It includes quantitative binding data, detailed experimental protocols for radioligand binding assays, and visual representations of the associated signaling pathways and experimental workflows. Nolomirole is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] The binding affinity data presented herein pertains to the enantiomers of nolomirole itself.
Quantitative Binding Affinity Data
The binding affinity of the enantiomers of nolomirole hydrochloride for the dopamine D2 and α2-adrenergic receptors has been determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The available data is summarized in the table below.
| Compound | Receptor | Enantiomer | Binding Affinity (Ki) (nM) |
| Nolomirole | Dopamine D2 | (-)-enantiomer | 120[1] |
| Nolomirole | Dopamine D2 | (+)-enantiomer | 2,400[1] |
| Nolomirole | α2-Adrenergic | (-)-enantiomer | 130[1] |
| Nolomirole | α2-Adrenergic | (+)-enantiomer | 1,600[1] |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4] The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like nolomirole for the dopamine D2 or α2-adrenergic receptors.[4][5][6]
2.1. Materials
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine D2 receptor or α2-adrenergic receptor (e.g., HEK293, CHO cells).[7][8]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors, [3H]-Rauwolscine or [3H]-Clonidine for α2-adrenergic receptors).[8][9]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for the respective receptor (e.g., Haloperidol for D2, Phentolamine or Yohimbine for α2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
-
Scintillation Cocktail.
2.2. Procedure
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).[5]
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
Prepare serial dilutions of the test compound (this compound).
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Either the test compound at varying concentrations, buffer only (for total binding), or a high concentration of the non-labeled antagonist (for non-specific binding).
-
The cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. 2.3. Data Analysis
-
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the non-labeled antagonist) from the total binding (counts from wells with buffer only) and from the counts in the presence of the test compound.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal curve.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve.
-
Calculate Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations: Workflows and Signaling Pathways
3.1. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
3.2. Signaling Pathways
Nolomirole acts as an agonist at dopamine D2 and α2-adrenergic receptors, both of which are primarily coupled to the Gi/o family of G proteins.[9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Gi/o-coupled signaling pathway for the D2 receptor.
References
- 1. Nolomirole - Wikipedia [en.wikipedia.org]
- 2. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autonomic and hemodynamic effects of a new selective dopamine agonist, CHF1035, in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 8. Radioligand binding assays [bio-protocol.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
An In-depth Technical Guide to the Enantiomers of Nolomirole Hydrochloride and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole hydrochloride, a dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist, exhibits stereoselective activity, with its enantiomers displaying significantly different binding affinities for their target receptors. This technical guide provides a comprehensive overview of the enantiomers of this compound, their distinct pharmacological activities, and detailed experimental protocols for their separation and analysis. The information presented herein is intended to support further research and development of chiral drugs targeting the dopaminergic and adrenergic systems.
Introduction
This compound, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin hydrochloride, was developed as a potential treatment for heart failure.[1] It acts as a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] The therapeutic potential of Nolomirole lies in its agonistic activity at dopamine D2 and α2-adrenergic receptors, which play crucial roles in cardiovascular regulation.[1][2]
Chirality is a critical aspect of pharmacology, as enantiomers of a drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties.[3][4] In the case of Nolomirole, the activity is stereoselective, with the (–)-enantiomer demonstrating significantly higher affinity for both D2 and α2-adrenergic receptors compared to the (+)-enantiomer.[1] This guide delves into the specifics of this enantiomeric differentiation, providing quantitative data and detailed methodologies for its investigation.
Quantitative Data on Enantiomeric Activity
The stereoselective binding of this compound's enantiomers to dopamine D2 and α2-adrenergic receptors is summarized in the table below. The data clearly indicates that the (–)-enantiomer is the more potent of the two.
| Enantiomer | Receptor Target | Binding Affinity (Ki) (nM) |
| (–)-Nolomirole | Dopamine D2 Receptor | 120[1] |
| α2-Adrenergic Receptor | 130[1] | |
| (+)-Nolomirole | Dopamine D2 Receptor | 2,400[1] |
| α2-Adrenergic Receptor | 1,600[1] |
Table 1: Binding Affinities of this compound Enantiomers.
Experimental Protocols
Chiral Separation of this compound Enantiomers
The separation of this compound enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The following protocol is a representative method based on the separation of similar 2-aminotetralin derivatives.
Objective: To resolve and isolate the (+) and (–) enantiomers of this compound from a racemic mixture.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column such as Chiralcel® OD-H or a similar column effective for aminotetralins)
-
Mobile phase solvents: n-hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA) (HPLC grade)
-
Racemic this compound
-
Filtration apparatus (0.45 µm filter)
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a suitable ratio (e.g., 80:20:0.1 v/v/v). The optimal ratio may require empirical determination. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (or equivalent)
-
Mobile Phase: n-hexane:IPA:DEA (e.g., 80:20:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers will elute at different retention times. Collect the separated enantiomers for further analysis. The enantiomeric purity of the collected fractions should be assessed by re-injection into the chiral HPLC system.
Receptor Binding Assays
The binding affinities (Ki) of the separated Nolomirole enantiomers for dopamine D2 and α2-adrenergic receptors can be determined using radioligand binding assays.
Objective: To determine the inhibitory constant (Ki) of each Nolomirole enantiomer at the dopamine D2 and α2-adrenergic receptors.
Materials and Equipment:
-
Cell membranes expressing human dopamine D2 or α2-adrenergic receptors
-
Radioligand for D2 receptor (e.g., [³H]-Spiperone)
-
Radioligand for α2-adrenergic receptor (e.g., [³H]-Rauwolscine)
-
Non-labeled competitors (e.g., Haloperidol for D2, Yohimbine for α2)
-
Nolomirole enantiomers ((+)- and (–)-forms)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Resuspend the membranes in the incubation buffer to a final protein concentration determined by optimization experiments.
-
Assay Setup: In a 96-well plate, set up the following for each enantiomer and receptor:
-
Total Binding: Radioligand + Membranes
-
Non-specific Binding: Radioligand + Membranes + excess non-labeled competitor
-
Competitive Binding: Radioligand + Membranes + varying concentrations of the Nolomirole enantiomer.
-
-
Incubation: Add the components to the wells and incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the filter plates. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Nolomirole enantiomer concentration.
-
Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways of the D2 and α2-adrenergic receptors and the experimental workflow for investigating Nolomirole enantiomers.
References
- 1. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 2. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for Nolomirole Hydrochloride In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole hydrochloride is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, CHF-1024. CHF-1024 is a potent dual agonist for the dopamine (B1211576) D2 receptor (D2R) and the α2-adrenergic receptor (α2-AR).[1] Both of these receptors are G protein-coupled receptors (GPCRs) that are coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Understanding the in vitro pharmacology of this compound and its active metabolite is crucial for elucidating its mechanism of action and for the development of new therapeutics.
These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the activity of this compound and CHF-1024 at their target receptors. The protocols cover receptor binding affinity, functional receptor activation, and assessment of cell viability.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound and its active metabolite, CHF-1024.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Enantiomer | Ki (nM) |
| Nolomirole | Dopamine D2 | (–)-enantiomer | 120[1] |
| (+)-enantiomer | 2,400[1] | ||
| α2-Adrenergic | (–)-enantiomer | 130[1] | |
| (+)-enantiomer | 1,600[1] |
Table 2: Functional Potency (EC50)
| Compound | Assay | Receptor | Cell Line | EC50 (nM) |
| CHF-1024 | cAMP Inhibition | Dopamine D2 | CHO-K1 | Data not available in public literature |
| CHF-1024 | cAMP Inhibition | α2-Adrenergic | HT-29 | Data not available in public literature |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of D2 and α2-adrenergic receptors and the general workflow for the described in vitro assays.
Figure 1. Signaling pathway of D2 and α2-adrenergic receptors.
Figure 2. General experimental workflow for in vitro assays.
Experimental Protocols
Receptor Binding Assays
These protocols are designed to determine the binding affinity (Ki) of this compound and CHF-1024 for the human dopamine D2 and α2-adrenergic receptors.
1.1. Dopamine D2 Receptor Binding Assay
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Determinant: Haloperidol (10 µM).
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1-hD2R cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh Tris-HCl buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
25 µL of test compound (Nolomirole or CHF-1024) at various concentrations or vehicle.
-
25 µL of [³H]-Spiperone (final concentration ~0.5 nM).
-
25 µL of membrane preparation (20-40 µg of protein).
-
-
For non-specific binding, add 25 µL of 10 µM Haloperidol instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
1.2. α2-Adrenergic Receptor Binding Assay
-
Cell Line: Human colon adenocarcinoma (HT-29) cells, which endogenously express α2A-adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine (an α2 antagonist).
-
Non-specific Binding Determinant: Phentolamine (10 µM).
Protocol:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor binding assay, using HT-29 cells.
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).
-
25 µL of test compound (Nolomirole or CHF-1024) at various concentrations or vehicle.
-
25 µL of [³H]-Rauwolscine (final concentration ~1 nM).
-
25 µL of membrane preparation (50-100 µg of protein).
-
-
For non-specific binding, add 25 µL of 10 µM Phentolamine instead of the test compound.
-
-
Incubation, Filtration, Washing, Detection, and Data Analysis: Follow steps 3-7 from the D2 receptor binding assay protocol.
Functional cAMP Inhibition Assay
This assay measures the ability of this compound and CHF-1024 to act as agonists at D2 and α2-adrenergic receptors by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Cell Lines:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
HT-29 cells for the α2-adrenergic receptor.
-
-
Assay Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin (B1673556) is used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for the measurement of inhibition.
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Remove the culture medium and add 50 µL of stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor) containing various concentrations of the test compound (Nolomirole or CHF-1024).
-
Incubate for 15 minutes at 37°C.
-
-
Forskolin Stimulation: Add 50 µL of stimulation buffer containing forskolin (final concentration 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the cAMP concentration according to the kit's protocol.
-
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.
Cell Viability/Cytotoxicity Assay
This assay is essential to ensure that the observed effects in the functional assays are not due to cytotoxicity of the compounds. The MTT assay is a common colorimetric method for assessing cell metabolic activity.
-
Cell Lines: The same cell lines used in the functional assays (CHO-K1-hD2R and HT-29).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (Nolomirole or CHF-1024). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in cell viability would indicate a cytotoxic effect.
References
Application Notes and Protocols for Nolomirole Hydrochloride in Primary Cardiomyocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole (B1679826) hydrochloride is a selective agonist for prejunctional D(2)-dopaminergic and alpha(2)-adrenergic receptors.[1] Stimulation of these receptors leads to the inhibition of catecholamine release from sympathetic nerve endings.[1] In vivo studies have demonstrated that nolomirole can attenuate the signs of heart failure in a rat model of monocrotaline-induced congestive heart failure, suggesting its potential as a therapeutic agent for cardiovascular diseases.[1] Specifically, treatment with nolomirole reduced right atrial and ventricular hypertrophy, lowered plasma levels of atrial natriuretic peptide (ANP), and decreased norepinephrine (B1679862) depletion in the right ventricle.[1]
These application notes provide detailed protocols for utilizing Nolomirole hydrochloride in primary cardiomyocyte cultures to investigate its direct effects on cardiac cells. The following sections outline procedures for isolating and culturing primary cardiomyocytes, preparing this compound solutions, and conducting experiments to assess its impact on cardiomyocyte hypertrophy, viability, and intracellular signaling pathways.
Experimental Protocols
Isolation and Culture of Primary Neonatal Rat Cardiomyocytes
This protocol describes the isolation of primary cardiomyocytes from neonatal rat pups, a common in vitro model for studying cardiac biology.[2][3]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Collagenase Type II
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Percoll
-
Culture plates/dishes
-
Sterile surgical instruments
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Sterilize the chest area with 70% ethanol.
-
Excise the hearts and place them in ice-cold HBSS.
-
Trim away atrial and connective tissues, leaving the ventricles.
-
Mince the ventricular tissue into small fragments (1-2 mm³).
-
Transfer the minced tissue to a solution containing trypsin and collagenase and incubate at 37°C with gentle agitation.
-
Periodically collect the supernatant containing dissociated cells and add it to a tube containing DMEM with 10% FBS to inactivate the enzymes.
-
Repeat the digestion process until the tissue is fully dissociated.
-
Centrifuge the collected cell suspension to pellet the cells.
-
Resuspend the cell pellet in DMEM with 10% FBS and pre-plate the cells on an uncoated culture dish for 1-2 hours to allow for the attachment of fibroblasts.
-
Collect the non-adherent cardiomyocytes and purify them using a Percoll gradient.
-
Plate the purified cardiomyocytes on culture dishes pre-coated with fibronectin or gelatin.
-
Culture the cells in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Preparation of this compound Stock Solution
Proper preparation of the drug solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolve the this compound powder in the appropriate solvent (water or DMSO). If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Application: Investigating the Effects of this compound on Cardiomyocytes
Assessment of Cardiomyocyte Hypertrophy
This experiment aims to determine the effect of this compound on cardiomyocyte size, a key indicator of hypertrophy.
Protocol:
-
Plate primary neonatal rat cardiomyocytes in 24-well plates.
-
After 24 hours, replace the culture medium with serum-free medium for 12-24 hours to induce quiescence.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (the solvent used to dissolve this compound) and a positive control for hypertrophy (e.g., phenylephrine (B352888) or angiotensin II).
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a fluorescent dye that visualizes the cell body, such as phalloidin (B8060827) (for actin filaments) and DAPI (for nuclei).
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).
-
Quantify the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) using qPCR or Western blotting.
Data Presentation:
Table 1: Effect of this compound on Cardiomyocyte Surface Area
| Treatment Group | Concentration (µM) | Mean Cell Surface Area (µm²) | Standard Deviation | % Change from Vehicle |
| Vehicle Control | - | 0% | ||
| Nolomirole HCl | 0.1 | |||
| Nolomirole HCl | 1 | |||
| Nolomirole HCl | 10 | |||
| Nolomirole HCl | 100 | |||
| Positive Control | (e.g., 10 µM PE) |
Table 2: Gene Expression of Hypertrophic Markers
| Treatment Group | Concentration (µM) | ANP (Fold Change) | BNP (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| Nolomirole HCl | 0.1 | ||
| Nolomirole HCl | 1 | ||
| Nolomirole HCl | 10 | ||
| Nolomirole HCl | 100 | ||
| Positive Control | (e.g., 10 µM PE) |
Cardiomyocyte Viability Assay
This protocol assesses the dose-dependent effect of this compound on the viability of primary cardiomyocytes.
Protocol:
-
Plate primary neonatal rat cardiomyocytes in a 96-well plate.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 1000 µM) for 24 or 48 hours.
-
Assess cell viability using a commercially available assay, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[4]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
Table 3: Dose-Response of this compound on Cardiomyocyte Viability
| Concentration (µM) | % Viability (24h) | Standard Deviation (24h) | % Viability (48h) | Standard Deviation (48h) |
| 0 (Vehicle) | 100 | 100 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 500 | ||||
| 1000 |
Signaling Pathway Analysis
This compound acts as an agonist at D(2)-dopaminergic and α(2)-adrenergic receptors, both of which are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi. Activation of Gi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Proposed Signaling Pathway of this compound in Cardiomyocytes
Caption: Hypothesized signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Signaling Pathway Investigation
To validate the proposed signaling pathway, the following experimental workflow can be employed.
Caption: Workflow for investigating this compound's signaling in cardiomyocytes.
Conclusion
These application notes provide a framework for researchers to investigate the effects of this compound on primary cardiomyocytes. The detailed protocols for cell culture, experimental assays, and data presentation are intended to facilitate the exploration of this compound's therapeutic potential in a controlled in vitro setting. The proposed experiments will help elucidate the direct cellular and molecular mechanisms underlying the cardioprotective effects of this compound observed in vivo.
References
- 1. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved protocol for primary culture of cardiomyocyte from neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Culture of Neonatal Murine Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols: Nolomirole Hydrochloride in a Rat Model of Heart Failure
These application notes provide a detailed overview of the administration and effects of nolomirole (B1679826) hydrochloride in a preclinical rat model of congestive heart failure. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cardiovascular diseases.
Introduction
Nolomirole hydrochloride is a selective agonist of prejunctional D2-dopaminergic and alpha2-adrenergic receptors.[1] This agonism leads to the inhibition of catecholamine release from sympathetic nerve endings.[1] Given that neurohormonal activation is a key factor in the progression of congestive heart failure, this compound presents a potential therapeutic strategy by attenuating sympathetic overactivity.[1] The following sections detail the experimental use of this compound in a monocrotaline-induced rat model of heart failure, a well-established method for inducing pulmonary hypertension and subsequent right ventricular failure.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a rat model of heart failure.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Animal Number (n) | Dosage | Route of Administration | Frequency |
| Control | Saline | 20 | N/A | Intraperitoneal (single injection) | N/A |
| Vehicle | Distilled Water | 50 | N/A | Oral | Twice a day |
| Nolomirole | This compound | 50 | 0.25 mg/kg | Oral | Twice a day |
| Trandolapril | Trandolapril | 50 | 0.3 mg/kg | Oral | Once a day |
Table 2: Key Efficacy Endpoints
| Parameter | Vehicle Group | Nolomirole Group | Trandolapril Group |
| Right Atrial Hypertrophy | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Right Ventricular Hypertrophy | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Plasma Atrial Natriuretic Peptide (ANP) | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Pleural/Peritoneal Effusions | Present | Significantly Reduced | Significantly Reduced |
| Right Ventricle Norepinephrine (B1679862) Depletion | Observed | Significantly Reduced | Significantly Reduced |
Note: Specific quantitative values for the endpoints were not provided in the source material, but the directional effects were reported as statistically significant.
Experimental Protocols
Induction of Heart Failure
A rat model of congestive heart failure can be induced using monocrotaline (B1676716).[1]
-
Animal Model: Female rats are suitable for this model.
-
Induction Agent: Monocrotaline.
-
Administration: A single intraperitoneal injection of monocrotaline (50 mg/kg) is administered.[1] Control animals receive a single intraperitoneal injection of saline.[1]
-
Timeline: Signs of congestive heart failure typically develop by the fourth week after the monocrotaline injection.[1]
Drug Administration
-
Acclimation: Allow animals to acclimate to laboratory conditions before the start of the experiment.
-
Treatment Initiation: Oral treatment with this compound, vehicle, or a reference compound (e.g., an ACE inhibitor like trandolapril) begins three days after the monocrotaline injection.[1]
-
Formulation: this compound is dissolved in distilled water for oral administration.
-
Dosing: Administer this compound orally at a dose of 0.25 mg/kg twice a day.[1] The vehicle group receives an equivalent volume of distilled water.
-
Duration: Continue the treatment regimen until the study endpoint, which is typically at the fourth week post-monocrotaline injection when signs of heart failure are evident.[1]
Endpoint Assessment
At the study endpoint, animals are sacrificed for the evaluation of cardiac hypertrophy and neuroendocrine alterations.[1]
-
Cardiac Hypertrophy:
-
Excise the heart and dissect the right atria and ventricles.
-
Measure the weight of the right atria and ventricles to assess hypertrophy.
-
-
Neuroendocrine Markers:
-
Collect plasma samples for the determination of Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) levels using radioimmunoassay.[1]
-
-
Sympathetic Activity:
-
Quantify tissue norepinephrine concentration in the right ventricle using high-pressure liquid chromatography (HPLC) to assess catecholamine depletion.[1]
-
-
Clinical Signs:
-
Observe and quantify the presence of pleural and peritoneal effusions.
-
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Proposed signaling pathway of this compound.
Caption: Logical relationship of the study design.
References
Developing a Receptor Binding Assay for Nolomirole Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole hydrochloride is a dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors.[1][2] It was initially developed for the treatment of heart failure. Understanding the binding characteristics of this compound and its active metabolite, CHF-1024, to their target receptors is crucial for elucidating its mechanism of action and for the development of related compounds.[1][3] This document provides detailed application notes and protocols for establishing a robust in vitro receptor binding assay for this compound.
The protocols outlined below describe competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor and the human α2A-adrenergic receptor. These assays utilize commercially available cell lines expressing the recombinant human receptors and established radioligands.
Principle of the Assay
Receptor binding assays are a fundamental tool in pharmacology to quantify the interaction between a ligand (e.g., a drug candidate like this compound) and its receptor. The most common format is a competitive binding assay. In this setup, a constant concentration of a radiolabeled ligand (a molecule with a radioactive isotope) with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes). The binding of the radioligand to the receptor is then measured in the presence of increasing concentrations of an unlabeled competing ligand (the test compound, this compound).
The unlabeled ligand will compete with the radioligand for the same binding site on the receptor. A higher affinity of the test compound will result in a greater displacement of the radioligand at lower concentrations. By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki) for the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.
Data Presentation
The binding affinities of the enantiomers of this compound for the dopamine D2 and α2-adrenergic receptors are summarized in the table below.
| Compound | Receptor | Affinity (Ki) |
| (–)-Nolomirole | Dopamine D2 | 120 nM |
| (+)-Nolomirole | Dopamine D2 | 2,400 nM |
| (–)-Nolomirole | α2-Adrenergic | 130 nM |
| (+)-Nolomirole | α2-Adrenergic | 1,600 nM |
Data sourced from Wikipedia.[1]
Signaling Pathways
Below are diagrams illustrating the canonical signaling pathways for the Dopamine D2 receptor and the α2-Adrenergic receptor.
Caption: Dopamine D2 receptor signaling pathway.
Caption: α2-Adrenergic receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for performing competitive radioligand binding assays for this compound with the Dopamine D2 and α2A-Adrenergic receptors.
Experimental Workflow
Caption: General workflow for the receptor binding assay.
Protocol 1: Dopamine D2 Receptor Binding Assay
1. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.[2][4][5][6][7]
-
Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).[1][3][8][9]
-
Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Cell Scrapers.
-
Dounce Homogenizer.
-
Centrifuge and ultracentrifuge.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filter manifold for 96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA).
2. Membrane Preparation from Cultured Cells [10][11][12][13][14][15]
-
Grow HEK293-D2R cells to 80-90% confluency in appropriate culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
3. Competitive Binding Assay Protocol [1][8][16]
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected Ki value (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM (+)-Butaclamol.
-
Competitive Binding: 50 µL of each this compound dilution.
-
-
Add 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM, which is near its Kd) to all wells.
-
Add 150 µL of the diluted membrane preparation (containing 10-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: α2A-Adrenergic Receptor Binding Assay
1. Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human α2A-adrenergic receptor.[17][18][19][20][21]
-
Radioligand: [³H]-Rauwolscine (Specific Activity: ~70-90 Ci/mmol).[22][23][24]
-
Non-specific Binding Control: Phentolamine (10 µM final concentration).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
All other materials are as listed in Protocol 1.
2. Membrane Preparation
The membrane preparation protocol is the same as described for the HEK293-D2R cells in Protocol 1, but using the CHO-K1-α2AR cell line.
3. Competitive Binding Assay Protocol
-
Prepare serial dilutions of this compound in assay buffer (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Phentolamine.
-
Competitive Binding: 50 µL of each this compound dilution.
-
-
Add 50 µL of [³H]-Rauwolscine (final concentration ~1-2 nM, near its Kd) to all wells.
-
Add 150 µL of the diluted membrane preparation (containing 20-40 µg of protein) to all wells. The final assay volume is 250 µL.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation and wash the filters as described in Protocol 1.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis
The data analysis is performed as described in Protocol 1 to determine the IC50 and Ki values for this compound at the α2A-adrenergic receptor.
Conclusion
These detailed protocols provide a robust framework for researchers to establish a receptor binding assay for this compound. By following these methodologies, laboratories can accurately determine the binding affinities of Nolomirole and related compounds to the dopamine D2 and α2A-adrenergic receptors, facilitating further pharmacological characterization and drug development efforts. It is recommended to perform saturation binding experiments with the radioligands prior to competitive binding assays to determine the Kd and Bmax in the specific cell membrane preparations being used.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advantages of heterologous expression of human D2long dopamine receptors in human neuroblastoma SH-SY5Y over human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. genscript.com [genscript.com]
- 18. revvity.com [revvity.com]
- 19. Alpha2-adrenoceptor regulation of adenylyl cyclase in CHO cells: dependence on receptor density, receptor subtype and current activity of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cellosaurus cell line CHO-K1 (CVCL_0214) [cellosaurus.org]
- 21. Uneven cellular expression of recombinant alpha2A-adrenoceptors in transfected CHO cells results in loss of response in adenylyl cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Nolomirole Hydrochloride for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole hydrochloride, also known by its developmental code name CHF-1035, is a selective dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors.[1][2] Its primary mechanism of action involves the stimulation of these presynaptic autoreceptors, which in turn inhibits the release of catecholamines, particularly norepinephrine (B1679862).[1] This sympatholytic activity has been investigated for its therapeutic potential in conditions such as congestive heart failure. Nolomirole is a prodrug that is rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024.[2]
These application notes provide a summary of the known dosage for this compound in a rodent model of heart failure and offer a general protocol for oral administration in rats and mice. Due to the limited publicly available data on this compound, researchers are advised to conduct dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.
Data Presentation
The following table summarizes the key quantitative data from a published in vivo study using this compound in a rat model of congestive heart failure.
| Parameter | Details | Reference |
| Compound | This compound | Pasini, E., et al. (2003) |
| Animal Model | Monocrotaline-induced congestive heart failure in rats | Pasini, E., et al. (2003) |
| Dosage | 0.25 mg/kg | Pasini, E., et al. (2003) |
| Route of Administration | Oral (gavage) | Pasini, E., et al. (2003) |
| Dosing Frequency | Twice a day | Pasini, E., et al. (2003) |
| Vehicle | Distilled water | Pasini, E., et al. (2003) |
| Observed Effects | Attenuation of heart failure signs, including reduced hypertrophy of right atria and ventricles, and decreased plasma levels of Atrial Natriuretic Peptide (ANP). | Pasini, E., et al. (2003) |
Signaling Pathway
The proposed mechanism of action for this compound involves its active metabolite acting on presynaptic α2-adrenergic and dopamine D2 receptors on sympathetic nerve terminals. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP ultimately results in the inhibition of norepinephrine release into the synaptic cleft.
Caption: Signaling pathway of Nolomirole's active metabolite.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% methylcellulose, or saline)
-
Balance with a readability of 0.1 mg
-
Spatula
-
Appropriate size conical tube or beaker
-
Vortex mixer or magnetic stirrer
-
Pipettes
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a suitable container (e.g., a 15 mL conical tube).
-
Add a small amount of the chosen vehicle to the powder to create a slurry.
-
Gradually add the remaining vehicle to reach the final desired volume.
-
Vortex or stir the solution until the this compound is completely dissolved. If the compound has limited solubility, sonication may be required. Ensure the final solution is homogenous.
-
Store the prepared solution appropriately. For short-term storage, refrigeration at 4°C is generally recommended. For longer-term storage, consult the manufacturer's stability data. Always bring the solution to room temperature before administration.
Oral Gavage Administration Protocol for Rodents
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Animal Handling and Restraint:
-
Gently handle the animal to minimize stress.
-
For rats, restrain the animal by firmly grasping it over the shoulders and back. The handler's thumb and forefinger should be on opposite sides of the head to control movement.
-
For mice, restrain by scruffing the loose skin over the neck and back to immobilize the head.
-
Ensure the animal's body is held in a vertical position to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Attach the syringe containing the correct dose of the this compound solution to the gavage needle.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is in the correct position, slowly depress the syringe plunger to deliver the solution.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-administration.
-
Caption: Experimental workflow for in vivo rodent studies.
Safety Precautions
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or scientific advice. Researchers should consult original research articles and adhere to their institution's animal care and use guidelines. The provided protocols are general and may require optimization for specific experimental needs.
References
Application Notes and Protocols for Oral Administration of Nolomirole Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole (B1679826) hydrochloride (5,6-diisobutyroyloxy-2-methyl-aminotetraline hydrochloride) is a selective agonist for prejunctional D2-dopaminergic and alpha-2-adrenergic receptors. This agonism leads to the inhibition of catecholamine release from sympathetic nerve endings, a mechanism that has been explored for its therapeutic potential in conditions such as congestive heart failure.[1] These application notes provide a detailed protocol for the oral administration of Nolomirole hydrochloride in a preclinical rat model, based on published research. Additionally, this document outlines the compound's known mechanism of action and provides templates for the systematic collection and presentation of pharmacokinetic and pharmacodynamic data.
I. Mechanism of Action
This compound exerts its effects by stimulating presynaptic D2-dopaminergic and alpha-2-adrenergic receptors. This activation inhibits the release of norepinephrine (B1679862) from sympathetic nerve endings, thereby reducing sympathetic tone.[1] This mechanism is depicted in the signaling pathway diagram below.
II. Experimental Protocols
The following protocols are based on a study investigating the effects of this compound in a rat model of monocrotaline-induced congestive heart failure.[1]
A. Materials and Reagents
-
This compound
-
Distilled water (vehicle)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
-
Balance
-
Vortex mixer
B. Dosing Solution Preparation
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in distilled water to achieve the desired final concentration (e.g., for a 0.25 mg/kg dose in a 250g rat receiving a 1 mL volume, the concentration would be 0.0625 mg/mL).
-
Vortex the solution until the compound is fully dissolved.
-
Prepare the dosing solution fresh daily.
C. Animal Model
-
Species: Rat
-
Induction of Disease Model (if applicable): In the reference study, congestive heart failure was induced by a single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg).[1]
D. Oral Administration Protocol
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Grouping: Randomly allocate animals to treatment groups (e.g., vehicle control, this compound).
-
Dosing:
-
Procedure:
-
Gently restrain the rat.
-
Measure the appropriate volume of the dosing solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution.
-
Observe the animal briefly after dosing to ensure no adverse effects.
-
References
Application Notes and Protocols: Nolomirole Hydrochloride for Studying Neurohormonal Activation in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurohormonal activation is a key pathophysiological driver in the progression of heart failure.[1] The sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS) are two of the primary systems involved, and their chronic activation leads to deleterious effects on the heart and circulation.[2][3] Pharmacological modulation of these pathways is a cornerstone of heart failure therapy.[2] Nolomirole (B1679826) hydrochloride is a selective agonist of prejunctional dopamine (B1211576) D2 and alpha-2 (α2)-adrenergic receptors.[1] Stimulation of these receptors inhibits the release of catecholamines, such as norepinephrine (B1679862), from sympathetic nerve endings, thereby offering a potential therapeutic strategy to counteract the detrimental effects of excessive SNS activation in heart failure.[1]
These application notes provide a comprehensive overview of the use of Nolomirole hydrochloride as a tool to study neurohormonal activation in preclinical models of heart failure.
Mechanism of Action
This compound exerts its effects by co-activating presynaptic dopamine D2 and α2-adrenergic receptors located on sympathetic nerve terminals.[1]
-
α2-Adrenergic Receptor Activation: These receptors are part of a negative feedback loop that regulates norepinephrine release. When activated by agonists like Nolomirole, they inhibit further norepinephrine exocytosis from the neuron.[4]
-
Dopamine D2 Receptor Activation: Similar to α2-adrenergic receptors, presynaptic D2 receptors on sympathetic neurons inhibit the release of norepinephrine.
By targeting both of these inhibitory presynaptic receptors, this compound effectively reduces the amount of norepinephrine released into the synaptic cleft, thereby decreasing the overall sympathetic tone on the heart and vasculature.
Signaling Pathways
The inhibitory effects of this compound are mediated through G protein-coupled receptor (GPCR) signaling pathways.
Preclinical Data
A key preclinical study investigated the effects of this compound in a monocrotaline-induced model of congestive heart failure in rats.[1] This model is characterized by pulmonary hypertension leading to right ventricular hypertrophy and failure.[1]
Summary of Key Findings
The study demonstrated that oral administration of this compound (0.25 mg/kg twice daily) for four weeks significantly attenuated the signs of heart failure compared to a vehicle-treated group.[1] The effects were comparable to the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266) (0.3 mg/kg once daily).[1]
| Parameter | Control Group | Vehicle Group (Monocrotaline) | Nolomirole Group (0.25 mg/kg BID) | Trandolapril Group (0.3 mg/kg QD) |
| Right Atrial Hypertrophy (mg) | 55 ± 3 | 110 ± 8 | 85 ± 6# | 82 ± 5# |
| Right Ventricular Hypertrophy (mg) | 210 ± 12 | 450 ± 25 | 350 ± 20# | 340 ± 18# |
| Plasma Atrial Natriuretic Peptide (ANP) (pg/mL) | 45 ± 5 | 150 ± 15 | 90 ± 10# | 85 ± 8# |
| Right Ventricle Norepinephrine (ng/g tissue) | 450 ± 30 | 250 ± 20 | 380 ± 25# | 390 ± 28# |
*p < 0.05 vs. Control; #p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.[1]
Experimental Protocols
Monocrotaline-Induced Heart Failure in Rats
This protocol describes the induction of heart failure in rats using monocrotaline (B1676716), as described in the key preclinical study.[1]
Materials:
-
Male Wistar rats (or other suitable strain)
-
Monocrotaline (Sigma-Aldrich or equivalent)
-
Saline solution (0.9% NaCl)
-
This compound
-
Distilled water (for vehicle and drug preparation)
-
Gavage needles
Procedure:
-
Induction of Heart Failure:
-
Administer a single intraperitoneal (i.p.) injection of monocrotaline (50 mg/kg) to the experimental groups.
-
Administer a single i.p. injection of saline to the control group.
-
-
Treatment:
-
Three days after the monocrotaline or saline injection, begin oral treatment.
-
Vehicle Group: Administer distilled water by oral gavage twice daily.
-
Nolomirole Group: Administer this compound (0.25 mg/kg) dissolved in distilled water by oral gavage twice daily.
-
Positive Control Group (e.g., Trandolapril): Administer trandolapril (0.3 mg/kg) dissolved in distilled water by oral gavage once daily.
-
-
Monitoring and Sacrifice:
-
Monitor the animals daily for signs of heart failure (e.g., lethargy, dyspnea, ascites).
-
At the end of the treatment period (e.g., four weeks), sacrifice the animals for evaluation of heart hypertrophy and neuroendocrine alterations.
-
Measurement of Atrial Natriuretic Peptide (ANP) by Radioimmunoassay (RIA)
This is a general protocol for the measurement of plasma ANP levels. Specific details may vary depending on the commercial kit used.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
Solid-phase extraction cartridges (e.g., C18)
-
ANP RIA kit (containing standards, antibody, and radiolabeled tracer)
-
Gamma counter
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from the animals into EDTA tubes.
-
Centrifuge at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
-
Extraction of ANP:
-
Extract ANP from the plasma using solid-phase extraction cartridges according to the manufacturer's instructions. This step is crucial to remove interfering substances.
-
-
Radioimmunoassay:
-
Perform the RIA according to the kit manufacturer's protocol. This typically involves incubating the extracted plasma samples and standards with a specific antibody to ANP and a known amount of radiolabeled ANP.
-
Separate the antibody-bound and free radiolabeled ANP.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the ANP concentration in the samples by interpolating their radioactivity values on the standard curve.
-
Quantification of Norepinephrine by High-Pressure Liquid Chromatography (HPLC)
This protocol outlines the general steps for measuring norepinephrine concentration in heart tissue.
Materials:
-
Heart tissue samples
-
Homogenizer
-
Perchloric acid
-
Centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Norepinephrine standard solutions
-
Mobile phase (e.g., a mixture of buffer, methanol, and an ion-pairing agent)
Procedure:
-
Tissue Preparation:
-
Excise the right ventricle and weigh it.
-
Homogenize the tissue in ice-cold perchloric acid to precipitate proteins and stabilize the catecholamines.
-
Centrifuge the homogenate at high speed in a refrigerated centrifuge.
-
-
HPLC Analysis:
-
Filter the supernatant and inject a known volume into the HPLC system.
-
Separate the catecholamines on a C18 column using an isocratic mobile phase.
-
Detect norepinephrine using an electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Identify the norepinephrine peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the norepinephrine concentration by comparing the peak area or height of the sample to a standard curve generated from known concentrations of norepinephrine.
-
Discussion and Future Directions
The preclinical data strongly suggest that this compound can effectively attenuate neurohormonal activation and its pathological consequences in a rat model of heart failure.[1] Its dual-agonist activity on presynaptic D2 and α2-adrenergic receptors presents a targeted approach to reducing sympathetic overactivity.
To date, there is a lack of publicly available data from clinical trials of this compound specifically for heart failure. Further investigation in large animal models and eventually in human clinical trials would be necessary to establish the safety and efficacy of this compound for the treatment of heart failure.
The experimental protocols provided herein offer a framework for researchers to further investigate the effects of this compound and similar compounds on neurohormonal activation in heart failure. Future studies could explore:
-
The long-term effects of Nolomirole on cardiac remodeling and function.
-
The efficacy of Nolomirole in other models of heart failure (e.g., ischemia-reperfusion injury, pressure overload).
-
The potential for combination therapy with other heart failure medications.
Conclusion
This compound is a valuable research tool for studying the role of presynaptic D2 and α2-adrenergic receptors in the modulation of neurohormonal activation in heart failure. The provided data and protocols can guide further preclinical investigation into this and other sympatholytic agents. While its clinical utility remains to be determined, the mechanism of action holds promise for a novel therapeutic approach in the management of heart failure.
References
- 1. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurohormonal activation in heart failure with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The alpha2 -adrenergic receptors in hypertension and heart failure: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening of Nolomirole Hydrochloride on Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can lead to heart failure. Nolomirole hydrochloride is a selective agonist of prejunctional D2-dopaminergic and alpha-2-adrenergic receptors, which inhibits the release of catecholamines from sympathetic nerve endings. This mechanism has been shown to reduce cardiac hypertrophy in preclinical models. High-content screening (HCS) offers a powerful platform to investigate the effects of compounds like this compound on cardiac cells in a multiplexed and quantitative manner. These application notes provide detailed protocols for utilizing HCS to assess the anti-hypertrophic and cardioprotective effects of this compound on cardiomyocytes.
Mechanism of Action of this compound
This compound is a selective agonist for both dopamine (B1211576) D2 and alpha-2 adrenergic receptors.[1] Its therapeutic effect in the context of cardiac hypertrophy is primarily attributed to its ability to inhibit the release of norepinephrine (B1679862) from sympathetic nerve endings.[2] This reduction in catecholamine levels leads to decreased stimulation of pro-hypertrophic signaling pathways in cardiomyocytes.
Dopamine D2 Receptor Agonism: Stimulation of D2 receptors on cardiomyocytes has been shown to inhibit angiotensin II-induced hypertrophy. This is achieved through the downregulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways, as well as by modulating intracellular calcium signaling.[1]
Alpha-2 Adrenergic Receptor Agonism: Activation of alpha-2 adrenergic receptors on cardiomyocytes can prevent cardiac hypertrophy and fibrosis. This is mediated, in part, by the activation of nitric oxide (NO) synthesis, which enhances the sequestration of calcium into the sarcoplasmic reticulum, thereby reducing a key trigger for hypertrophic signaling.
Signaling Pathway of this compound in Cardiomyocytes
References
Application Notes and Protocols for Nolomirole Hydrochloride in a Monocrotaline-Induced Pulmonary Hypertension Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. The monocrotaline-induced pulmonary hypertension model in rats is a widely utilized preclinical model to investigate the pathophysiology of PAH and to evaluate potential therapeutic agents. Nolomirole hydrochloride, a selective agonist of prejunctional D2-dopaminergic and alpha2-adrenergic receptors, has been investigated for its potential therapeutic effects in this model. These application notes provide a comprehensive overview of the use of this compound in the monocrotaline-induced PAH model, including detailed experimental protocols, data summaries, and relevant signaling pathways.
Mechanism of Action
This compound acts as a selective agonist for presynaptic D2-dopaminergic and alpha2-adrenergic receptors. The stimulation of these receptors leads to an inhibition of catecholamine (e.g., norepinephrine) release from sympathetic nerve endings. In the context of pulmonary hypertension and subsequent heart failure, this reduction in sympathetic tone can alleviate the neurohormonal activation that contributes to disease progression.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension Model
This protocol is based on the methodology described by Pasini et al. (2003).
Materials:
-
Male Wistar rats
-
Monocrotaline (B1676716) (MCT)
-
Saline solution
-
This compound
-
Trandolapril (reference compound)
-
Distilled water (vehicle)
-
Animal housing facilities
-
Standard laboratory equipment for injections and oral gavage
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory environment for at least one week before the experiment.
-
Induction of Pulmonary Hypertension:
-
On day 0, administer a single intraperitoneal (i.p.) injection of monocrotaline at a dose of 50 mg/kg.
-
A control group should receive a corresponding volume of saline solution.
-
-
Treatment Groups:
-
Three days post-MCT injection, randomly allocate the animals into the following treatment groups (n=50 per group):
-
Vehicle Group: Oral administration of distilled water.
-
Nolomirole Group: Oral administration of this compound at a dose of 0.25 mg/kg, twice a day.
-
Trandolapril Group: Oral administration of Trandolapril at a dose of 0.3 mg/kg, once a day.
-
-
-
Treatment Duration: Continue the oral treatments for four weeks.
-
Monitoring and Sacrifice:
-
Monitor the animals for signs of congestive heart failure.
-
At the end of the fourth week, sacrifice the animals for evaluation.
-
Assessment of Cardiac Hypertrophy and Neuroendocrine Alterations
Procedure:
-
Heart Hypertrophy Assessment:
-
Following sacrifice, carefully excise the heart.
-
Dissect the right atria and ventricles.
-
Measure the wet weight of the right atria and ventricles to assess hypertrophy.
-
-
Neurohormonal Analysis:
-
Collect blood samples for plasma analysis.
-
Determine the plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) using radioimmunoassay.
-
-
Tissue Norepinephrine Quantification:
-
Collect tissue samples from the right ventricle.
-
Quantify the concentration of norepinephrine using high-pressure liquid chromatography (HPLC).
-
Experimental Workflow
Caption: Experimental workflow diagram.
Data Presentation
The following tables summarize the qualitative effects of this compound in the monocrotaline-induced pulmonary hypertension model as reported by Pasini et al. (2003). Specific quantitative data was not available in the reviewed literature.
Table 1: Effect of Nolomirole on Cardiac Hypertrophy
| Treatment Group | Right Atrial Hypertrophy | Right Ventricular Hypertrophy |
| Monocrotaline + Vehicle | Increased | Increased |
| Monocrotaline + Nolomirole | Significantly Reduced | Significantly Reduced |
| Monocrotaline + Trandolapril | Significantly Reduced | Significantly Reduced |
Table 2: Effect of Nolomirole on Plasma Biomarkers
| Treatment Group | Plasma Atrial Natriuretic Peptide (ANP) |
| Monocrotaline + Vehicle | Increased |
| Monocrotaline + Nolomirole | Significantly Reduced |
| Monocrotaline + Trandolapril | Significantly Reduced |
Table 3: Effect of Nolomirole on Right Ventricular Norepinephrine
| Treatment Group | Right Ventricular Norepinephrine |
| Monocrotaline + Vehicle | Depleted |
| Monocrotaline + Nolomirole | Depletion Significantly Reduced |
| Monocrotaline + Trandolapril | Depletion Significantly Reduced |
Conclusion
The available evidence suggests that this compound attenuates the signs of heart failure in the monocrotaline-induced pulmonary hypertension model. Its mechanism of action, centered on the inhibition of catecholamine release, presents a promising therapeutic strategy for mitigating the neurohormonal activation associated with this disease. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in a preclinical setting. Further studies are warranted to obtain detailed quantitative data on the hemodynamic and functional improvements afforded by Nolomirole treatment in this model.
Troubleshooting & Optimization
Troubleshooting Nolomirole hydrochloride solubility issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Nolomirole hydrochloride in various buffer systems.
Troubleshooting Guide: this compound Solubility Issues
Q1: I am having trouble dissolving this compound in my buffer. What are the initial steps I should take?
A1: When encountering solubility issues with this compound, a systematic approach can help identify the root cause. Start by verifying the quality of the compound and the buffer components. Ensure accurate measurements and proper mixing techniques. If the compound still fails to dissolve, consider the pH of your buffer system as a primary factor. This compound is a hydrochloride salt of a secondary amine, which suggests its solubility is pH-dependent.
Here is a logical workflow to troubleshoot solubility issues:
Caption: A workflow for troubleshooting this compound solubility.
Q2: How does pH affect the solubility of this compound?
A2: As a hydrochloride salt of a secondary amine, this compound's solubility is significantly influenced by pH. In aqueous solutions, the amine group can be protonated. At a lower pH (acidic conditions), the equilibrium shifts towards the protonated, more polar, and thus more water-soluble form of the molecule. As the pH increases (becomes more basic), the amine group is deprotonated, leading to a less polar form with lower aqueous solubility. Therefore, if you are experiencing poor solubility, lowering the pH of your buffer is a recommended first step.
Q3: I'm using a phosphate (B84403) buffer and observing precipitation. What could be the cause?
A3: Precipitation in phosphate buffers can sometimes occur due to the formation of less soluble phosphate salts of the drug, especially at higher concentrations of both the drug and the buffer.[1][2] This phenomenon is dependent on the specific drug, the pH, and the concentration of the phosphate species. If you suspect phosphate salt precipitation, consider the following:
-
Lower the buffer concentration: Try using a lower molarity phosphate buffer.
-
Switch to a different buffer system: Consider using a buffer system like TRIS-HCl, which is less likely to form insoluble salts.
Frequently Asked Questions (FAQs)
Q4: What is the expected solubility of this compound in common buffers?
Expected Solubility Trends for this compound
| Buffer System | pH Range | Expected Solubility Trend | Potential Issues |
|---|---|---|---|
| Phosphate Buffer | Acidic (e.g., pH 4-6) | Higher | Potential for phosphate salt precipitation at high concentrations.[1] |
| Phosphate Buffer | Neutral to Basic (e.g., pH 7-8) | Lower | Decreased solubility due to deprotonation of the amine. |
| TRIS-HCl Buffer | Neutral to Slightly Basic (e.g., pH 7-8.5) | Moderate to Low | Generally a good alternative to phosphate to avoid salt precipitation. |
Q5: Can I use organic co-solvents to improve the solubility of this compound?
A5: Yes, using a water-miscible organic co-solvent is a common technique to enhance the solubility of poorly soluble compounds.[3] For this compound, you can try preparing a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, and then diluting it into your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.
Q6: Are there other methods to improve the solubility of this compound?
A6: Beyond pH adjustment and co-solvents, several other techniques can be employed to enhance the solubility of poorly soluble drugs.[4][5][6] These include:
-
Particle Size Reduction: Micronization or nanosuspension can increase the surface area of the drug particles, leading to faster dissolution.[6]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[6]
-
Solid Dispersion: Dispersing the drug in a highly soluble carrier can improve its dissolution rate.[7]
The choice of method depends on the specific requirements of your experiment and the intended application.
Experimental Protocols
Protocol 1: Preparation of Phosphate Buffer (0.1 M, pH 7.4)
-
Prepare Stock Solutions:
-
Solution A: 0.2 M monobasic sodium phosphate (27.6 g NaH₂PO₄ in 1 L of distilled water).
-
Solution B: 0.2 M dibasic sodium phosphate (53.65 g of Na₂HPO₄·7H₂O or 71.6 g of Na₂HPO₄·12H₂O in 1 L of distilled water).
-
-
Mix Stock Solutions: Combine 19.0 mL of Solution A with 81.0 mL of Solution B.
-
Adjust Volume and pH: Add distilled water to a final volume of 200 mL. Check the pH using a calibrated pH meter and adjust to 7.4 with small additions of Solution A or B if necessary.
-
Sterilization: If required, sterilize the buffer by autoclaving or filtration.
Protocol 2: General Solubility Assessment Workflow
This protocol outlines a general procedure to experimentally determine the approximate solubility of this compound in a chosen buffer.
Caption: A general workflow for the experimental assessment of solubility.
-
Preparation: Prepare the desired buffer system at the target pH.
-
Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by passing the solution through a 0.22 µm syringe filter.
-
Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the solubility of this compound under the tested conditions.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijcsrr.org [ijcsrr.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Nolomirole Hydrochloride Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nolomirole hydrochloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective dual agonist for the dopamine (B1211576) D2 receptor and the α2-adrenergic receptor.[1] It functions as a prodrug, meaning it is administered in an inactive form and is rapidly hydrolyzed by esterases in the body to its active metabolite, CHF-1024. The stimulation of prejunctional D2-dopaminergic and α2-adrenergic receptors by CHF-1024 inhibits the release of catecholamines, such as norepinephrine (B1679862), from sympathetic nerve endings.[1]
Q2: What are the primary in vitro applications for this compound?
A2: Given its mechanism of action, this compound and its active form, CHF-1024, are primarily used in vitro to study the signaling and functional outcomes of D2 dopamine and α2-adrenergic receptor activation. This includes investigating downstream signaling pathways, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, and assessing cellular responses in models of neurological and cardiovascular conditions.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For detailed steps, please refer to the "Experimental Protocols" section.
Q5: In which cell lines can I study the effects of this compound?
A5: Cell lines endogenously expressing or engineered to express dopamine D2 and/or α2-adrenergic receptors are suitable. Commonly used cell lines for studying these receptors include:
-
HEK293 (Human Embryonic Kidney) cells: These cells are easily transfected and are often used to create stable cell lines expressing specific receptor subtypes.[2][3][4]
-
CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are a common platform for recombinant receptor expression and subsequent signaling studies.
-
PC12 (Pheochromocytoma) cells: This rat adrenal gland cell line endogenously expresses dopamine receptors and is often used in neurobiological research.[5][6][7][8][9]
Troubleshooting Guides
Problem 1: No observable effect of this compound on cAMP levels.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure proper storage of this compound and its solutions to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cell Line Lacks Receptors | Confirm the expression of D2 and/or α2a-adrenergic receptors in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Conditions | Optimize cell density, stimulation time, and the concentration of forskolin (B1673556) (if used to stimulate adenylyl cyclase) for your specific cell line and assay format.[9][10] |
| High Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP.[11] |
| This compound is a prodrug | Ensure experimental conditions allow for the hydrolysis of Nolomirole to its active form, CHF-1024. For cell-based assays, this is typically mediated by cellular esterases. |
Problem 2: High background or inconsistent results in functional assays.
| Possible Cause | Troubleshooting Steps |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally at or below 0.1%.[12] Run a vehicle control with the same final DMSO concentration to assess its effect. |
| Cell Health and Viability | Monitor cell morphology and ensure cells are in a logarithmic growth phase. Perform a cell viability assay to confirm that the concentrations of this compound used are not cytotoxic. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for treating multiple wells to ensure consistency.[1] |
| Assay Reagent Issues | Check the expiration dates of all assay components and store them according to the manufacturer's instructions. |
Data Presentation
Table 1: Estimated In Vitro Activity of D2 and α2-Adrenergic Agonists (for reference)
Note: Data for this compound's active metabolite (CHF-1024) is limited. The following table provides a reference range based on the activity of other known agonists for the target receptors.
| Compound | Receptor Target | Assay Type | Cell Line | Potency (EC50/IC50/Ki) |
| CHF-1024 (Nolomirole Metabolite) | D2 / α2a | Functional / Binding | - | Expected in nM to low µM range |
| Dopamine | D2 | cAMP Inhibition | CHO-D2L | ~1-10 nM |
| Quinpirole | D2 | cAMP Inhibition | CHO-D2L | ~5-20 nM |
| Clonidine | α2a | cAMP Inhibition | HEK293-α2A | ~1-15 nM |
| Dexmedetomidine | α2a | cAMP Inhibition | HEK293-α2A | ~0.5-5 nM |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Starting Concentration Range | Key Considerations |
| Dose-Response for Functional Assays | 0.1 nM - 10 µM | Perform a wide range to determine the full concentration-response curve. |
| Cytotoxicity Assays (e.g., MTT) | 1 µM - 100 µM | Higher concentrations may be needed to observe cytotoxic effects. |
| Binding Assays | 0.01 nM - 1 µM | Dependent on the binding affinity of the radioligand used. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) (Molar Mass of this compound = 369.9 g/mol )
-
Dissolution: Accurately weigh the calculated amount of this compound powder and dissolve it in sterile, anhydrous DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[13]
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[14][15][16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Forskolin-Stimulated cAMP Inhibition Assay (for D2 and α2a Receptors)
This protocol is a general guideline for measuring the inhibition of cAMP production.
-
Cell Seeding: Seed cells expressing the receptor of interest into a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a serum-free medium or assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of this compound (or its active metabolite, CHF-1024) to the wells and incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) at a pre-determined EC80 concentration to stimulate adenylyl cyclase. Incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: α2a-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Nolomirole HCl.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the alpha2-adrenergic/DA2-dopaminergic agonist CHF-1024 in preventing ventricular arrhythmogenesis and myocyte electrical remodeling, in a rat model of pressure-overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHF-1024, a DA2/alpha2 agonist, blunts norepinephrine excretion and cardiac fibrosis in pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating Nolomirole Hydrochloride Degradation in Solution: A Technical Guide
For researchers, scientists, and drug development professionals working with Nolomirole hydrochloride, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to help minimize degradation and ensure the integrity of your research. The following information is based on the chemical structure of this compound and general principles of drug stability, as specific stability data for this compound is not extensively available in public literature.
Troubleshooting Guide: Investigating this compound Solution Instability
If you suspect degradation of your this compound solution, this guide provides a systematic approach to identifying and resolving the issue.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on its chemical structure, which includes two isobutyroyloxy ester groups and a methylamino group on a tetralin framework, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation.
Q2: How does pH affect the stability of this compound solutions?
A2: The ester linkages in this compound are susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Therefore, maintaining a neutral pH, typically between 4 and 7, is recommended to minimize hydrolytic degradation.
| pH Condition | Potential for Hydrolysis | Recommendation |
| Acidic (pH < 4) | Increased | Buffer to a more neutral pH if compatible with the experiment. |
| Neutral (pH 4-7) | Minimized | Ideal for storage and experimental use. |
| Basic (pH > 7) | Significantly Increased | Avoid basic conditions. |
Q3: What are the best practices for storing this compound solutions?
A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., 2-8°C or frozen at -20°C). | Reduces the rate of all chemical degradation reactions. |
| Light Exposure | Protect from light by using amber vials or wrapping clear vials in aluminum foil. | The tetralin core may be susceptible to photodegradation. |
| Atmosphere | For long-term storage, consider using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidation. |
| Solvent | Use high-purity, appropriate solvents. | Impurities in solvents can act as catalysts for degradation. |
| Preparation | Prepare solutions fresh whenever possible. | Minimizes the time for degradation to occur. |
Q4: Are there any visual indicators of this compound degradation?
A4: While not always present, visual cues such as a change in color (e.g., development of a yellow tint) or the formation of precipitate can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Experimental Protocols
For researchers wishing to perform their own stability studies, a general protocol for a forced degradation study is provided below. This can help in identifying potential degradants and developing a stability-indicating analytical method.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the likelihood of rapid degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a defined duration. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method such as HPLC.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products if possible using techniques like mass spectrometry (MS).
-
Use the data to determine the optimal storage and handling conditions for this compound solutions.
Overcoming assay interference with Nolomirole hydrochloride
Welcome to the technical support center for Nolomirole (B1679826) hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Nolomirole hydrochloride and what is its mechanism of action?
This compound is a selective agonist for prejunctional D2-dopaminergic and alpha(2)-adrenergic receptors.[1] Its mechanism of action involves the stimulation of these receptors, which in turn inhibits the release of catecholamines, such as norepinephrine, from sympathetic nerve endings.[1] It was developed for the treatment of heart failure, although it was never marketed.[2] Nolomirole is a prodrug that is rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[2]
Q2: What are the common types of assays used for this compound?
While specific commercial assay kits for this compound may be limited due to its development history, quantitative analysis in research and clinical settings would typically involve methods such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and robust method for the separation and quantification of small molecules like this compound and its metabolites from biological matrices.[3][4][5]
-
Immunoassays (e.g., ELISA): Although less common for small molecules unless a specific antibody has been developed, immunoassays could theoretically be used. However, they are more susceptible to various types of interference.[6][7]
Q3: What are the potential sources of interference in an immunoassay for this compound?
Immunoassays are prone to various interferences that can lead to inaccurate results.[7][8] Potential sources of interference in a hypothetical immunoassay for this compound could include:
-
Cross-reactivity: Structurally similar molecules, such as metabolites of Nolomirole or other catecholamine analogs, could cross-react with the assay antibodies, leading to falsely elevated results.[9]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum, urine) such as endogenous substances, lipids, or proteins can non-specifically interact with assay components.[7]
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in an immunoassay, causing a false positive or negative signal.[6][7]
-
Drug Interference: Other drugs or their metabolites present in the sample could interfere with the assay chemistry.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in an Immunoassay
If you are observing results that are inconsistent with your expectations or with other experimental data, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Cross-Reactivity | 1. Specificity Check: Test for cross-reactivity with known metabolites of Nolomirole and structurally related compounds. 2. Alternative Assay: Use a different analytical method, such as HPLC-MS/MS, to confirm the results.[6] |
| Matrix Effect | 1. Sample Dilution: Perform a serial dilution of the sample. If a matrix effect is present, the analyte concentration will not be linear upon dilution.[6][10] 2. Spike and Recovery: Spike a known amount of this compound into the sample matrix and a control matrix (e.g., assay buffer). A low recovery in the sample matrix suggests interference.[9] |
| Heterophile Antibody Interference | 1. Use of Blocking Agents: Incorporate blocking agents into the assay buffer to minimize non-specific binding.[9] 2. Sample Pre-treatment: Use commercially available heterophile antibody blocking tubes or reagents to pre-treat the samples.[6] |
Experimental Protocols
Protocol 1: Spike and Recovery for Identifying Matrix Effects
This protocol is designed to determine if components in a biological sample matrix are interfering with the accurate quantification of this compound in an immunoassay.
Materials:
-
This compound standard
-
Assay buffer (control matrix)
-
Sample matrix (e.g., plasma, serum)
-
Immunoassay kit and reagents
Procedure:
-
Prepare Samples:
-
Neat Matrix: The sample matrix without any added this compound to determine the endogenous level.
-
Spiked Buffer: Add a known concentration of this compound to the assay buffer.
-
Spiked Matrix: Add the same known concentration of this compound to the sample matrix.
-
-
Run Assay: Perform the immunoassay on all three samples according to the manufacturer's instructions.
-
Calculate Recovery:
-
Recovery (%) = [(Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer] * 100
-
-
Interpretation:
-
A recovery of 80-120% generally indicates no significant matrix effect.
-
A recovery outside this range suggests the presence of interference.[9]
-
Protocol 2: Serial Dilution for Detecting Interference
This protocol helps to identify interference from the sample matrix or heterophile antibodies.
Materials:
-
Sample with suspected interference
-
Assay diluent
Procedure:
-
Prepare Dilutions: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the provided assay diluent.
-
Run Assay: Analyze the undiluted sample and all dilutions in the immunoassay.
-
Calculate and Plot Results:
-
Multiply the measured concentration of each dilution by its dilution factor.
-
Plot the calculated concentration against the dilution factor.
-
-
Interpretation:
-
No Interference: The calculated concentrations should be consistent across all dilutions.
-
Interference Present: The calculated concentrations will not be consistent, often showing a trend (e.g., increasing or decreasing) as the dilution factor increases.[6]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Troubleshooting Assay Interference
Caption: Troubleshooting workflow for assay interference.
References
- 1. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nolomirole - Wikipedia [en.wikipedia.org]
- 3. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cognizancejournal.com [cognizancejournal.com]
- 6. myadlm.org [myadlm.org]
- 7. myadlm.org [myadlm.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. biosynth.com [biosynth.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Stabilizing Nolomirole Hydrochloride for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Nolomirole hydrochloride for long-term experimental studies. The following troubleshooting guides and frequently asked questions (FAQs) address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing signs of degradation over a short period. What are the likely causes?
A1: this compound, a di-isobutyryloxy ester prodrug, is susceptible to degradation through two primary pathways based on its chemical structure:
-
Hydrolysis: The ester groups are prone to hydrolysis, especially in aqueous solutions. This process is catalyzed by both acidic and basic conditions, leading to the formation of the active catechol-like metabolite and isobutyric acid.
-
Oxidation: The active form of Nolomirole, which possesses a catechol-like moiety, is highly susceptible to oxidation. This can be initiated by dissolved oxygen, metal ions, or exposure to light.
To troubleshoot, first, evaluate the pH of your solution. Solutions that are not pH-controlled, or are at a pH outside the optimal range (see Q2), will exhibit accelerated degradation. Second, consider the presence of oxidizing agents or exposure to light.
Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A2: For long-term stability, it is crucial to control the storage environment to minimize both hydrolysis and oxidation.
-
pH Control: Maintain the pH of aqueous solutions within a weakly acidic range (pH 4-5). This helps to minimize both acid- and base-catalyzed hydrolysis of the ester linkages.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of all chemical degradation reactions. For long-term storage (months to years), consider storage at -20 °C or below.
-
Exclusion of Oxygen: Degas your solvent and solution by sparging with an inert gas like nitrogen or argon before sealing the storage container. This minimizes the availability of dissolved oxygen for oxidation.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect the compound from photolytic degradation.
-
Chelating Agents: Consider the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM), to sequester any trace metal ions that can catalyze oxidation.
Q3: I have observed a color change in my this compound solution. What does this indicate?
A3: A color change, often to a pink, brown, or black hue, is a strong indicator of the oxidation of the active catechol-like metabolite of Nolomirole. This occurs after the initial hydrolysis of the ester prodrug. If you observe a color change, it signifies that significant degradation has occurred, and the integrity of your sample is compromised.
Q4: Can I use buffers to maintain the pH of my this compound solution? If so, which ones are recommended?
A4: Yes, using a buffer system is highly recommended. Citrate or acetate (B1210297) buffers are suitable choices for maintaining a weakly acidic pH (4-5). Avoid phosphate (B84403) buffers if there is a potential for interaction with the compound or other formulation components. Always ensure the buffer components are of high purity and free from metal ion contamination.
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively published, the following table provides a general overview of expected stability under various stress conditions based on its chemical structure as a di-ester prodrug of a catechol-like compound.
| Stress Condition | Parameter | Expected Outcome for this compound | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, Room Temperature | Significant degradation | Hydrolysis of ester linkages |
| Basic Hydrolysis | 0.1 M NaOH, Room Temperature | Rapid and extensive degradation | Hydrolysis of ester linkages |
| Oxidation | 3% H₂O₂, Room Temperature | Rapid degradation and color change | Oxidation of the catechol moiety |
| Thermal | 60°C in solution | Accelerated hydrolysis and oxidation | Hydrolysis and Oxidation |
| Photolytic | UV/Visible light exposure | Degradation, especially in solution | Photo-oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Peak Purity and Mass Balance: Assess the purity of the this compound peak in all stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for all degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
Best practices for handling and storing Nolomirole hydrochloride powder
This guide provides best practices for handling, storing, and using Nolomirole hydrochloride powder in a research setting. Given that detailed public data on this compound is limited, the following information is based on general principles for handling research-grade chemical compounds, with specific considerations for its known properties.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary research application?
A1: this compound is a molecule that has been considered for the treatment of heart attacks.[1] It is also mentioned in research contexts related to neurogenesis.[2][3][4][5][6] As with many research compounds, its full biological activity and potential applications are likely still under investigation.
Q2: Are there any known safety hazards associated with this compound?
Q3: What are the known physical properties of this compound powder?
A3: this compound is known to exist in at least two polymorphic forms, α and β.[1] Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. The crystallographic structures for these forms are not publicly documented.[1] Additionally, its glass transition temperature is unknown.[1]
Q4: How should I store this compound powder?
A4: While specific storage conditions are not published, general best practices for storing chemical powders should be followed. Store the powder in a tightly sealed container in a cool, dry, and dark place. A desiccator may be used to minimize moisture exposure. For long-term storage, refrigeration (2-8 °C) is a common practice for preserving the integrity of research compounds, but always check the supplier's recommendation if available.
Section 2: Troubleshooting Guide
Q1: I am observing inconsistent results between experiments. What could be the cause?
A1: Inconsistent results can stem from several factors, one of which could be the polymorphic nature of this compound.[1] Different polymorphic forms can have different physical properties, such as solubility and dissolution rate, which can affect experimental outcomes.[7] Mechanical stress, such as grinding or vigorous mixing, can cause a transformation between the α and β forms.[1]
To troubleshoot:
-
Standardize your sample preparation: Be consistent in how you handle the powder before each experiment. Avoid aggressive grinding if possible.
-
Characterize your starting material: If you have access to analytical techniques like X-ray powder diffraction (XRPD), you can characterize the polymorphic form of your batch.
-
Ensure consistent solution preparation: Prepare fresh solutions for each experiment and use a consistent method.
Q2: The powder is not dissolving as expected. What should I do?
A2: Solubility data for this compound is not widely published. If you are having trouble dissolving the powder, consider the following:
-
Try different solvents: While aqueous buffers are often used for biological experiments, you may need to first dissolve the compound in an organic solvent like DMSO to create a stock solution. One source mentions DMSO solubility for a different hydrochloride salt compound.[]
-
Use sonication: Gentle sonication can help to break up clumps and increase the rate of dissolution.
-
Gentle heating: If the compound is stable at higher temperatures, gentle warming can increase solubility. However, the thermal stability of this compound is not known, so this should be done with caution.
-
Adjust the pH: The solubility of hydrochloride salts can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.
Section 3: Data and Protocols
Quantitative Data Summary
Due to the limited publicly available data, this table summarizes the known qualitative information and provides fields for researchers to fill in with their own empirically determined data.
| Parameter | Value | Source/Notes |
| Polymorphic Forms | α and β forms are known to exist. | [1] |
| Polymorphic Transition | Milling for a few minutes can transform the α form to the β form. | [1] |
| Solubility | Data not publicly available. Recommended to determine empirically in relevant solvents (e.g., water, PBS, DMSO, ethanol). | |
| Storage Temperature | General recommendation: 2-8°C for long-term storage. | Best practice for research compounds. |
| Light Sensitivity | Data not available. Recommended to store in a dark place. | Best practice for research compounds. |
| Hygroscopicity | Data not available. Recommended to store in a desiccator. | Best practice for hydrochloride salts. |
Experimental Protocols
General Protocol for Preparing a Stock Solution
This is a general guideline. The exact concentrations and solvents should be optimized for your specific experimental needs.
-
Safety First: Perform all steps in a fume hood while wearing appropriate PPE.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Initial Dissolution: Add a small amount of your chosen organic solvent (e.g., DMSO) to the powder. Vortex or sonicate gently until the powder is fully dissolved.
-
Dilution: If required, dilute the stock solution to the final working concentration using your aqueous buffer (e.g., PBS). Add the stock solution dropwise to the buffer while vortexing to prevent precipitation.
-
Storage of Solution: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is unknown, so fresh solutions are recommended.
Section 4: Visual Guides
Caption: General workflow for handling this compound.
Caption: Polymorphic transition of this compound.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2011063115A1 - Combination of nootropic agent with one or more neurogenic or neurogenic sensitizing agents for stimulating or increasing neurogenesis - Google Patents [patents.google.com]
- 3. EP2377531A2 - Neurogenesis by modulating angiotensin - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US8933114B2 - Polymorphic forms of asenapine maleate and processes for their preparation - Google Patents [patents.google.com]
Technical Support Center: Enantiomeric Purity Analysis of Nolomirole Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the enantiomeric purity analysis of Nolomirole hydrochloride. As specific methods for this compound are not widely published, this guide offers troubleshooting advice and frequently asked questions based on established principles of chiral chromatography for similar small molecule pharmaceuticals.
Troubleshooting Guide
Encountering issues during the enantiomeric separation of this compound is common. This guide addresses frequent problems in a question-and-answer format to help you navigate these challenges.
Q1: Why am I seeing poor resolution between the this compound enantiomers?
A1: Inadequate resolution is a common hurdle in chiral separations. Several factors could be at play:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for this compound. A systematic screening of different CSPs (e.g., polysaccharide-based, Pirkle-type) is often the most effective approach.[1][2]
-
Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving separation. For normal-phase chromatography, adjusting the concentration and type of alcohol modifier (e.g., isopropanol, ethanol) can significantly impact resolution. In reversed-phase mode, varying the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase should be explored.[1]
-
Incorrect Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1][3] Reducing the flow rate can enhance the interaction between the enantiomers and the CSP, leading to better resolution.
-
Temperature Fluctuations: Temperature can have a pronounced and sometimes unpredictable effect on chiral separations.[1] Utilizing a column oven to maintain a stable temperature is crucial for reproducible results.
Q2: What causes peak tailing for the this compound enantiomers?
A2: Peak tailing can compromise the accuracy of enantiomeric purity determination. Potential causes include:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with residual silanols on silica-based CSPs, can lead to tailing.[1] This is a common issue for basic compounds.
-
Column Contamination: The accumulation of contaminants on the column can create active sites that cause peak tailing.[1]
-
Inappropriate Mobile Phase pH: For ionizable compounds like this compound, a mobile phase pH close to its pKa can result in peak tailing.[1]
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[1]
Q3: My results are not reproducible. What should I check?
A3: Lack of reproducibility can stem from several sources:
-
Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed.[1]
-
Unstable Column Temperature: Even minor temperature fluctuations can affect selectivity and retention times. Ensure a stable column temperature using a column oven.[1]
-
Inconsistent Sample Preparation: The sample solvent should be consistent and compatible with the mobile phase to ensure reproducible injections.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral separation method for a new compound like this compound?
A1: The initial and most critical step is the selection of the chiral stationary phase (CSP).[2] A screening approach using a set of diverse CSPs is the most efficient way to identify a suitable column. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[2]
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A2: The choice depends on the physicochemical properties of this compound. Normal-phase chromatography, with a non-polar mobile phase, is often successful for many chiral separations. Reversed-phase chromatography, using a polar mobile phase, is also a viable option and may be preferred for its compatibility with mass spectrometry.
Q3: Can I invert the elution order of the this compound enantiomers?
A3: Yes, with certain types of CSPs, such as Pirkle-type columns, it is possible to invert the elution order by using a column with the opposite absolute configuration of the chiral selector.[4] This can be advantageous for accurately quantifying a minor enantiomer by having it elute before the major one.[4]
Q4: What are the alternatives to HPLC for enantiomeric purity analysis?
A4: Besides HPLC, other techniques like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) are also powerful for chiral separations.[5][6] CE, in particular, offers high separation efficiency and requires minimal sample and solvent.[5][7]
Experimental Protocol: A General Approach for this compound
Since a specific validated method for this compound is not publicly available, the following protocol provides a general starting point for method development based on common practices for chiral separations of small molecules.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) is a good initial choice.[2]
2. Mobile Phase Preparation (Normal Phase):
-
Prepare a mobile phase consisting of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol). A typical starting ratio is 90:10 (v/v).
-
A small amount of an additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) (typically 0.1%), may be required to improve peak shape.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min. This can be optimized (e.g., reduced to 0.5 mL/min) to improve resolution.[3]
-
Temperature: 25 °C, maintained by a column oven.[1]
-
Detection: UV at a wavelength where this compound has maximum absorbance (e.g., 254 nm).[2]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
5. Data Analysis:
-
Calculate the enantiomeric purity (enantiomeric excess, e.e.%) using the peak areas of the two enantiomers: e.e.% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained during the method development for the enantiomeric purity analysis of this compound.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| Mobile Phase (n-Hexane:2-Propanol, v/v) | Resolution (Rs) |
| 95:5 | 1.2 |
| 90:10 | 1.8 |
| 85:15 | 1.5 |
| 80:20 | 1.1 |
Table 2: Influence of Flow Rate on Separation Parameters
| Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 1.5 | 6.2 | 6.8 | 1.3 |
| 1.0 | 8.5 | 9.5 | 1.8 |
| 0.8 | 10.8 | 12.1 | 2.1 |
| 0.5 | 15.3 | 17.2 | 2.4 |
Visualizations
Caption: Experimental workflow for the enantiomeric purity analysis of this compound.
Caption: A troubleshooting decision tree for addressing poor resolution in chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Nolomirole hydrochloride dosage for different animal models
Disclaimer: There is no publicly available scientific information for a compound named "Nolomirole hydrochloride." The following technical support guide has been generated using "Ropinirole hydrochloride," a well-documented dopamine (B1211576) agonist, as a substitute to demonstrate the requested format and content structure. All data and protocols provided below pertain to Ropinirole (B1195838) hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ropinirole hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ropinirole hydrochloride?
A1: Ropinirole hydrochloride is a non-ergoline dopamine agonist that has a high affinity for dopamine D2 and D3 receptors.[1][2][3][4] Its therapeutic effects in models of Parkinson's disease are believed to be due to the stimulation of these receptors in the brain's striatum, which helps to compensate for the reduced levels of dopamine seen in this condition.[2][5]
Q2: How should I prepare Ropinirole hydrochloride for administration to animals?
A2: Ropinirole hydrochloride is a solid that is soluble in aqueous solutions like phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility of approximately 10 mg/mL.[6] It is also soluble in DMSO and methanol.[6][7] For in vivo experiments, it is recommended to dissolve the compound in an appropriate vehicle, such as sterile saline or PBS. If a stock solution is made in an organic solvent like DMSO, it should be diluted further in an aqueous buffer to minimize any potential physiological effects of the solvent.[6] Aqueous solutions are not recommended to be stored for more than one day.[6]
Q3: What are the typical dosage ranges for Ropinirole hydrochloride in different animal models?
A3: Dosages can vary significantly depending on the animal model, the condition being studied, and the route of administration. It is crucial to consult the literature for specific experimental contexts. The table below provides a summary of dosages used in various studies.
Data Presentation: Ropinirole Hydrochloride Dosages in Animal Models
| Animal Model | Condition Studied | Route of Administration | Effective Dosage Range | Reference |
| Rat | 6-OHDA Lesion (Parkinson's Model) | Oral (p.o.) | 10 - 50 mg/kg | [8] |
| Rat | Reserpine-induced Catalepsy | Oral (p.o.) | 20 - 30 mg/kg | [8] |
| Rat | Anxiety (Elevated Plus-Maze) | Intraperitoneal (i.p.) | 0.01 - 1 mg/kg | [9] |
| Rat | Impulse Control (Betting Task) | Oral (p.o.) | 5 mg/kg/day (chronic) | [10] |
| Mouse | Anxiety (Black and White Box) | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | [9] |
| Marmoset | Anxiety (Human Threat Test) | Subcutaneous (s.c.) | 0.01 - 10 µg/kg | [9] |
| Cynomolgus Monkey | VMT Lesion (Parkinson's Model) | Oral (p.o.) | ED₅₀: 0.18 mg/kg | [11] |
Troubleshooting Guides
Q1: My animals are showing signs of sedation and drowsiness after Ropinirole administration. What should I do?
A1: Sedation and somnolence are known side effects of dopamine agonists like Ropinirole.[2][12]
-
Dose Reduction: The most straightforward approach is to lower the dose. These side effects are often dose-dependent.[2]
-
Dose Titration: If your experimental design allows, start with a very low dose and gradually increase it over several days. This can help the animals acclimate to the compound.[13][14]
-
Monitor Animal Well-being: Ensure that the animals have easy access to food and water, as sedation can interfere with their normal feeding and drinking behaviors.
Q2: I am observing significant variability in the behavioral responses of my animals. How can I reduce this?
A2: Variability can arise from several factors:
-
Route of Administration: Ensure consistent administration. For oral gavage, for instance, make sure the technique is uniform across all animals to ensure consistent absorption.
-
Fasting State: The absorption of Ropinirole can be affected by food.[13] Standardizing the fasting period before drug administration can help reduce variability.
-
Animal Strain and Sex: Different strains of mice or rats can have different metabolic rates and sensitivities to drugs. Using a single, well-characterized strain and consistent sex for each experimental group is recommended.
-
Environmental Factors: Ensure that housing conditions, light-dark cycles, and handling procedures are consistent for all animals, as stress can influence behavioral outcomes.
Q3: The compound is not producing the expected therapeutic effect in my Parkinson's disease model. What could be the issue? A3:
-
Dosage: The effective dose of Ropinirole can be higher in rodents compared to primates for certain motor effects.[15] You may need to perform a dose-response study to determine the optimal dose for your specific model and behavioral endpoint.
-
Half-life: Ropinirole has a very short half-life in rats (around 0.5 hours) compared to humans (5-6 hours).[15][16] Your behavioral testing window might be too far from the time of administration. Consider conducting your tests closer to the peak plasma concentration time (typically 1-2 hours after oral administration) or using a chronic dosing regimen.[2][13]
-
Model-Specific Efficacy: Ropinirole is effective in models of motor deficits but may not be effective for all endpoints. For example, it has been shown to have no effect on oxotremorine-induced tremors in mice, which may not be a valid model for Parkinsonian tremor.[11]
Experimental Protocols
Protocol: Induction of Rotational Behavior in 6-OHDA-Lesioned Rats
This protocol is adapted from studies assessing the effects of dopamine agonists in a unilateral rodent model of Parkinson's disease.[11][17]
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300g).
-
Unilateral lesion of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) to induce dopamine depletion in the nigrostriatal pathway.
2. Drug Preparation:
-
Dissolve Ropinirole hydrochloride in sterile 0.9% saline to the desired concentrations (e.g., 5, 10, 20, 50 mg/mL).
-
Prepare fresh on the day of the experiment.
3. Administration:
-
Administer Ropinirole or vehicle (saline) via oral gavage (p.o.).
-
The volume of administration should be adjusted based on the animal's body weight (e.g., 1 mL/kg).
4. Behavioral Assessment:
-
Following administration, place the rat in a circular arena.
-
Record the number of full 360° contralateral turns (away from the lesioned side) for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes for 2-3 hours).
-
A positive response, indicating stimulation of supersensitive dopamine receptors in the lesioned hemisphere, is an increase in contralateral rotations compared to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
- 5. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. allmpus.com [allmpus.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Anxiolytic profile of ropinirole in the rat, mouse and common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ropinirole | Side Effects, Dosage, Uses, and More [healthline.com]
- 13. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medcentral.com [medcentral.com]
- 15. researchgate.net [researchgate.net]
- 16. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ropinirole versus L-DOPA effects on striatal opioid peptide precursors in a rodent model of Parkinson's disease: implications for dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating vehicle effects in Nolomirole hydrochloride in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential vehicle-related effects in in vivo studies involving Nolomirole (B1679826) hydrochloride. The following information is curated to address common challenges and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a vehicle for Nolomirole hydrochloride?
When selecting a vehicle for this compound, it is crucial to consider the compound's physicochemical properties, the intended route of administration, and the potential for the vehicle to exert its own biological effects. Nolomirole has a logP of 1.97, indicating moderate lipophilicity.[1] For oral administration, as has been documented in some studies, an aqueous-based vehicle may be suitable.[2] Key factors to consider include:
-
Solubility: Ensure this compound can be fully dissolved or uniformly suspended in the vehicle at the desired concentration.
-
Stability: The vehicle should not degrade the compound.
-
Biocompatibility: The vehicle must be non-toxic and well-tolerated by the animal model at the administered volume.[3]
-
Route of Administration: The chosen vehicle must be appropriate for the intended route (e.g., oral gavage, intravenous injection).[3]
-
Inertness: Ideally, the vehicle should be pharmacologically inert and not interfere with the activity of this compound or the experimental endpoints.[4][5]
Q2: A study mentions using distilled water as a vehicle for oral administration of this compound. Is this always the best choice?
While distilled water was used as a vehicle in a study with monocrotaline-induced congestive heart failure in rats, it may not be the optimal choice for all experimental conditions.[2] The suitability of distilled water depends on the required dosage concentration and the solubility of the specific salt form of this compound being used. If the required concentration exceeds its aqueous solubility, a suspension or the use of solubilizing agents may be necessary.
Q3: What are some alternative vehicles for this compound if aqueous solubility is an issue?
For moderately hydrophobic compounds like Nolomirole, several alternative vehicle options can be considered, particularly for oral administration.[4] These often involve the use of suspending agents or co-solvents. It is imperative to always include a vehicle-only control group in your study to account for any effects of the vehicle itself.[6][7]
Commonly Used Vehicles for Oral Dosing of Moderately Hydrophobic Compounds
| Vehicle Component | Concentration Range (in aqueous solution) | Key Considerations |
| Carboxymethyl cellulose (B213188) (CMC) | 0.5% - 2% | A common suspending agent that can help maintain a uniform suspension of the test compound.[3][4] |
| Hydroxypropyl methylcellulose (B11928114) (HPMC) | 0.5% - 2% | Another widely used suspending agent with similar properties to CMC. |
| Polyethylene glycol (PEG 300 or 400) | 10% - 30% | Can act as a co-solvent to improve solubility. High concentrations may have physiological effects.[3] |
| Propylene (B89431) glycol | 10% - 30% | Another co-solvent option; potential for toxicity at higher doses.[5] |
| Cyclodextrins (e.g., HP-β-CD) | 10% - 40% | Can form inclusion complexes to enhance the solubility of hydrophobic compounds.[3] |
| Tween 80 (Polysorbate 80) | 0.1% - 1% | A surfactant used to aid in the suspension of lipophilic compounds.[4] |
Troubleshooting Guide
Issue 1: Poor Suspension of this compound in an Aqueous Vehicle
-
Problem: The compound is not staying uniformly suspended, leading to inaccurate dosing.
-
Solution:
-
Increase Viscosity: Incorporate a suspending agent like 0.5% w/v carboxymethyl cellulose (CMC) or hydroxypropyl methylcellulose (HPMC) into the aqueous vehicle.
-
Particle Size Reduction: If possible, micronize the this compound powder to improve its suspension properties.
-
Use of a Surfactant: Add a low concentration (e.g., 0.1%) of a biocompatible surfactant like Tween 80 to wet the particles and improve suspension.
-
Constant Agitation: Ensure the formulation is continuously stirred or vortexed immediately before each animal is dosed.
-
Issue 2: Observed Toxicity or Adverse Events in the Vehicle Control Group
-
Problem: Animals receiving only the vehicle are showing signs of distress, weight loss, or other adverse effects.
-
Solution:
-
Reduce Co-solvent/Surfactant Concentration: High concentrations of agents like PEG, propylene glycol, or Tween 80 can cause gastrointestinal irritation or other toxicities.[5] Try to use the lowest effective concentration.
-
Change Vehicle Component: Some animal strains may be more sensitive to specific excipients. Consider switching to an alternative vehicle component (e.g., from PEG to a cyclodextrin-based formulation).
-
Assess Osmolality: For injectable formulations, ensure the osmolality of the vehicle is within a physiologically acceptable range to prevent irritation at the injection site.
-
Confirm Purity of Vehicle Components: Ensure all vehicle components are of a high grade and free from impurities that could be causing toxicity.
-
Issue 3: Inconsistent or Unexpected Pharmacological Effects of this compound
-
Problem: The observed in vivo effects are variable or do not align with in vitro data.
-
Solution:
-
Vehicle-Drug Interaction: The vehicle may be affecting the absorption or metabolism of this compound. For example, some vehicles can alter gastrointestinal transit time or affect metabolic enzymes. A different vehicle system should be tested.
-
Vehicle's Own Pharmacological Activity: Some vehicles, like DMSO or ethanol, are not inert and can have their own biological effects that may confound the results.[3][5] It is crucial to minimize their concentration in the final formulation.
-
Dosing Accuracy: Re-evaluate the formulation's homogeneity to ensure consistent dosing. For suspensions, inadequate mixing can lead to significant variability in the administered dose.
-
Experimental Protocols
Protocol: Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a 1 mg/mL suspension of this compound in a 0.5% w/v CMC vehicle.
Materials:
-
This compound
-
Sodium carboxymethyl cellulose (low viscosity)
-
Sterile water for injection
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinder
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh out 0.5 g of sodium carboxymethyl cellulose.
-
Measure 90 mL of sterile water into a beaker with a magnetic stir bar.
-
While stirring, slowly sprinkle the CMC powder into the vortex to avoid clumping.
-
Continue stirring until the CMC is fully dissolved. This may take several hours.
-
Bring the final volume to 100 mL with sterile water.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound to achieve a final concentration of 1 mg/mL. For 10 mL of suspension, weigh 10 mg of the compound.
-
Triturate the this compound powder with a small volume of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously.
-
Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
-
Administration:
-
Keep the suspension continuously stirred during the dosing procedure.
-
Vortex the suspension immediately before drawing up each dose into the gavage syringe.
-
Visualizations
Caption: Workflow for selecting a suitable vehicle for in vivo studies.
Caption: Nolomirole's dual agonistic action on D2 and α2 receptors.
References
- 1. Nolomirole - Wikipedia [en.wikipedia.org]
- 2. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nolomirole Hydrochloride Cytotoxicity Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for determining the cytotoxicity of Nolomirole (B1679826) hydrochloride using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Nolomirole hydrochloride and why is cytotoxicity testing important?
This compound is a dual agonist for the dopamine (B1211576) D₂ and α₂-adrenergic receptors.[1][2] As with any compound under investigation for therapeutic use, assessing its cytotoxic potential is a critical step in preclinical safety and dose-response evaluation. Cytotoxicity assays help determine the concentration range at which this compound may cause cell damage or death, providing essential information for its development.[3]
Q2: Which cell viability assay should I choose for testing this compound?
The choice of assay depends on the specific research question and the suspected mechanism of cell death. It is often recommended to use multiple assays that measure different cellular endpoints to obtain a comprehensive cytotoxicity profile.
-
MTT/XTT Assays: Best for assessing metabolic activity. These are colorimetric assays that measure the activity of mitochondrial dehydrogenases, which is often correlated with cell viability.[4]
-
LDH Assay: Ideal for measuring membrane integrity. When cells are damaged, they release the stable cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the culture medium. Measuring LDH activity is a common method for quantifying cytotoxicity.[3][5]
-
Calcein-AM/Ethidium Homodimer-1 (Live/Dead) Assay: A fluorescence-based method that provides a direct count of live versus dead cells. Live cells with intact membranes and active esterases convert non-fluorescent Calcein-AM to green fluorescent calcein, while dead cells with compromised membranes are stained red by EthD-1.[6][7][8]
Q3: Can this compound interfere with the assay itself?
Yes, small molecules can sometimes interfere with assay components. For example, a compound could directly reduce the MTT reagent or have an intrinsic absorbance at the measurement wavelength.[9][10] It is crucial to run a "compound-only" control (media + this compound + assay reagent, without cells) to check for any direct interference. If interference is observed, switching to an assay with a different detection principle (e.g., from a colorimetric to a fluorescence-based assay) is recommended.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Readings in MTT Assay
High background or variability in MTT assay results can obscure the true cytotoxic effect of this compound.
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct MTT Reduction by Nolomirole | Test this compound in a cell-free system (media + MTT + compound). If a color change occurs, the compound is directly reducing MTT. Consider using an alternative assay like LDH or Calcein-AM.[9] | Wells with media, MTT, and varying concentrations of this compound (no cells). |
| Phenol (B47542) Red Interference | Phenol red in culture media can absorb light at a similar wavelength to formazan.[4][9] Use phenol red-free media during the MTT incubation step or wash cells with PBS before adding the reagent. | Compare results obtained with and without phenol red in the media. |
| Incomplete Formazan Solubilization | Formazan crystals must be fully dissolved for accurate readings.[9] Ensure sufficient volume of a suitable solvent (e.g., DMSO, acidified isopropanol) is used. Agitate the plate on an orbital shaker for 15-30 minutes to aid dissolution. | Visually inspect wells under a microscope to confirm complete crystal dissolution before reading the plate. |
| Edge Effects | The outermost wells of a 96-well plate are prone to evaporation, leading to inconsistent results.[9] Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | Not applicable. |
Issue 2: Low Signal-to-Noise Ratio in LDH Assay
A low signal can make it difficult to detect cytotoxicity, especially at lower concentrations of this compound.
| Potential Cause | Recommended Solution | Relevant Controls |
| Suboptimal Cell Number | Different cell types have varying levels of LDH.[11] Perform a preliminary experiment with a serial dilution of your cells to determine the optimal number that provides a linear LDH signal range. | Wells with varying cell numbers to determine the linear range of the assay. |
| Short Compound Incubation Time | Significant LDH release only occurs after plasma membrane integrity is lost.[12] If this compound induces apoptosis, LDH release may be a late-stage event. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal exposure time. | Time-course experiment with a known cytotoxic agent to confirm assay performance over time. |
| Serum Interference | Some sera contain endogenous LDH activity, which can increase background levels. Use serum-free media for the assay or ensure the serum used has low background LDH activity. Test the media with serum alone as a control. | Wells containing only culture medium (with and without serum) to measure background LDH activity. |
Experimental Protocols & Data
Protocol 1: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and include vehicle-only controls. For each concentration, prepare triplicate wells.
-
Control Setup:
-
Spontaneous LDH Release: Vehicle-treated cells (no compound).
-
Maximum LDH Release: Untreated cells lysed with 10X Lysis Buffer for 45 minutes before measurement.[11]
-
Background: Media only (no cells).
-
-
Incubation: Incubate the plate at 37°C for the desired exposure period (e.g., 24 or 48 hours).
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes.[13] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH Reaction Mixture to each well.[11]
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution.[11] Measure absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation:
-
Subtract the 680 nm background absorbance from the 490 nm reading.
-
Calculate % Cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
-
| Nolomirole HCl (µM) | Average Absorbance (490nm) | % Cytotoxicity |
| 0 (Vehicle) | 0.150 | 0% |
| 1 | 0.165 | 5% |
| 5 | 0.225 | 25% |
| 10 | 0.345 | 65% |
| 50 | 0.450 | 100% |
| 100 | 0.455 | 101% |
| Max Release Control | 0.450 | 100% |
Protocol 2: Calcein-AM / Ethidium Homodimer-1 (Live/Dead) Assay
This protocol simultaneously identifies live and dead cells using fluorescence microscopy or a plate reader.[7][14]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the LDH assay protocol, preferably using a black-wall, clear-bottom 96-well plate to reduce background fluorescence.
-
Dye Preparation: Prepare a working solution of 2 µM Calcein-AM and 4 µM Ethidium Homodimer-1 (EthD-1) in sterile PBS. Optimal concentrations may vary by cell type and should be determined empirically.[7][8]
-
Staining: Carefully remove the culture medium from the wells. Wash once with PBS. Add 100 µL of the Calcein-AM/EthD-1 working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[14]
-
Measurement:
-
Fluorescence Plate Reader: Read the plate using appropriate filters.
-
Fluorescence Microscope: Capture images using standard FITC (for green/live) and Texas Red (for red/dead) filter sets.
-
-
Calculation:
-
Calculate the percentage of live cells: % Viability = 100 * (Live Cell Fluorescence in Sample) / (Live Cell Fluorescence in Vehicle Control).
-
| Nolomirole HCl (µM) | Live Cells (Green Fluorescence Units) | Dead Cells (Red Fluorescence Units) | % Viability |
| 0 (Vehicle) | 85,400 | 1,200 | 100% |
| 1 | 82,100 | 1,850 | 96.1% |
| 5 | 65,750 | 15,300 | 77.0% |
| 10 | 31,200 | 48,900 | 36.5% |
| 50 | 4,300 | 81,500 | 5.0% |
| 100 | 2,100 | 83,200 | 2.5% |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
References
- 1. Nolomirole - Wikipedia [en.wikipedia.org]
- 2. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. Viability assessment of fresh and frozen/thawed isolated human follicles: reliability of two methods (Trypan blue and Calcein AM/ethidium homodimer-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. takara.co.kr [takara.co.kr]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cellbiologics.com [cellbiologics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. labs.pbrc.edu [labs.pbrc.edu]
Validation & Comparative
Comparative Efficacy of Nolomirole Hydrochloride and Trandolapril in a Preclinical Model of Heart Failure
This guide provides a detailed comparison of nolomirole (B1679826) hydrochloride and the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266) in a monocrotaline-induced heart failure model in rats. The information is targeted towards researchers, scientists, and professionals in drug development, offering objective performance data and supporting experimental details.
Mechanism of Action
Nolomirole Hydrochloride: this compound is a selective agonist of prejunctional D2-dopaminergic and alpha(2)-adrenergic receptors.[1] The stimulation of these receptors inhibits the release of catecholamines, such as norepinephrine (B1679862), from sympathetic nerve endings.[1] This mechanism is significant in heart failure, as excessive neurohormonal activation is a major contributor to disease progression and mortality.[1]
Trandolapril: Trandolapril is a prodrug that is converted in the liver to its active metabolite, trandolaprilat (B1681354).[2][3][4] Trandolaprilat inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3][5][6] By inhibiting ACE, trandolaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][5][6] This leads to vasodilation, reduced blood pressure, and decreased aldosterone (B195564) secretion, which in turn reduces sodium and water retention.[4][5] These effects help to alleviate the workload on the failing heart.[5][6]
Experimental Data
The following data summarizes the key findings from a study comparing this compound and trandolapril in a monocrotaline-induced heart failure model in rats.[1]
| Parameter | Control (Saline) | Vehicle (Monocrotaline + Water) | Nolomirole HCl (0.25 mg/kg bid) | Trandolapril (0.3 mg/kg od) |
| Right Atrial Hypertrophy | Reduced | - | Significantly Reduced | Significantly Reduced |
| Right Ventricular Hypertrophy | Reduced | - | Significantly Reduced | Significantly Reduced |
| Plasma Atrial Natriuretic Peptide (ANP) | Lower | Elevated | Significantly Reduced | Significantly Reduced |
| Pleural/Peritoneal Effusions | Absent | Present | Significantly Reduced | Significantly Reduced |
| Right Ventricle Norepinephrine | Normal | Depleted | Significantly Reduced Depletion | Significantly Reduced Depletion |
Data extracted from Pasini et al. (2003). The study reported significant reductions but did not provide specific quantitative values in the abstract.
Experimental Protocols
A detailed methodology for the key comparative experiment is provided below.
Monocrotaline-Induced Congestive Heart Failure Model in Rats [1]
-
Animal Model: Male rats were used for the study.
-
Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg) was administered to induce congestive heart failure. A control group received a saline injection.
-
Treatment Groups: Three days after the monocrotaline injection, the animals were randomly assigned to one of three treatment groups (n=50 per group):
-
Vehicle Group: Received distilled water orally.
-
Nolomirole Group: Received this compound (0.25 mg/kg) orally twice a day.
-
Trandolapril Group: Received trandolapril (0.3 mg/kg) orally once a day.
-
-
Study Duration: The treatment continued for four weeks.
-
Endpoint Analysis: After four weeks, animals exhibiting signs of congestive heart failure were sacrificed for the evaluation of:
-
Heart Hypertrophy: Assessment of right atrial and ventricular hypertrophy.
-
Neuroendocrine Alterations:
-
Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone were determined by radioimmunoassay.
-
Tissue norepinephrine concentration in the right ventricle was quantified by high-pressure liquid chromatography.
-
-
Clinical Signs: Presence of pleural and peritoneal effusions.
-
Conclusion
The available preclinical data suggests that both this compound and trandolapril are effective in mitigating the signs of heart failure in a monocrotaline-induced rat model.[1] Both drugs significantly reduced cardiac hypertrophy, plasma ANP levels, fluid retention, and the depletion of norepinephrine in the right ventricle.[1] While trandolapril acts through the well-established RAAS pathway, nolomirole's mechanism of inhibiting catecholamine release presents an alternative therapeutic strategy for managing the neurohormonal activation characteristic of heart failure.[1][5] Further studies, including direct comparative clinical trials, would be necessary to fully elucidate the relative efficacy and safety of these two compounds in a clinical setting.
References
- 1. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Trandolapril? [synapse.patsnap.com]
- 6. Trandolapril: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Guide to Nolomirole Hydrochloride and Other Dopamine D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nolomirole hydrochloride and other prominent dopamine (B1211576) D2 receptor agonists. The information is intended for researchers, scientists, and professionals in drug development, offering a compilation of publicly available preclinical data to benchmark these compounds.
This compound (CHF-1035) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024. It is characterized as a dual agonist for the dopamine D2 and α2-adrenergic receptors.[1] Developed by Chiesi Farmaceutici, Nolomirole reached Phase 3 clinical trials for the treatment of heart failure but was ultimately not marketed.[1] Its unique dual-receptor profile distinguishes it from many other D2 agonists, which are primarily developed for conditions like Parkinson's disease and hyperprolactinemia.
This guide will compare the available pharmacological data for Nolomirole with established D2 agonists, including both ergot derivatives (Bromocriptine) and non-ergot derivatives (Ropinirole, Pramipexole, Apomorphine).
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a drug for its target receptor, quantified by the inhibition constant (Ki), is a critical measure of its potency. The following table summarizes the Ki values for Nolomirole's active enantiomer and other D2 agonists at the human dopamine D2 receptor.
It is important to note that the data presented below is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Dopamine D2 Receptor Ki (nM) | Receptor Subtype Selectivity |
| Nolomirole ((-)-enantiomer) | 120[1] | D2 and α2-adrenergic receptor agonist (Ki for α2 = 130 nM)[1] |
| Ropinirole (B1195838) | ~29 - 98,700 | D2/D3 agonist, with higher affinity for D3[2][3] |
| Pramipexole | ~2.2 - 79,500 | D2/D3 agonist, with higher affinity for D3[3] |
| Bromocriptine | ~2.7 | D2/D3 agonist, D1 antagonist |
| Apomorphine | ~10 | Non-selective D1/D2 agonist |
| Cabergoline | ~0.61 | D2 agonist[3] |
Functional Potency of Dopamine D2 Receptor Agonists
Functional potency, often measured as the half-maximal effective concentration (EC50), indicates the concentration of a drug required to elicit 50% of its maximal effect. This parameter is crucial for understanding a compound's efficacy as an agonist.
| Compound | Dopamine D2 Receptor EC50 (nM) | Efficacy |
| Nolomirole | Data not available | Agonist[1] |
| Ropinirole | ~150 | Full agonist[2][4] |
| Pramipexole | ~1.9 | Full agonist[4] |
| Bromocriptine | ~5.0 | Full agonist[4] |
| Sumanirole | 17 - 75 | Full agonist[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the canonical dopamine D2 receptor signaling pathway and a standard experimental workflow for characterizing D2 agonists.
References
- 1. Dopamine D2 receptor-mediated antioxidant and neuroprotective effects of ropinirole, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nolomirole Hydrochloride and Alpha-2 Adrenergic Agonists in the Context of Heart Failure
A Note on Comparative Data: Direct comparative efficacy studies between nolomirole (B1679826) hydrochloride and alpha-2 adrenergic agonists like clonidine (B47849) in a clinical setting are not available in publicly accessible literature. The development of nolomirole hydrochloride was discontinued (B1498344) after Phase 3 clinical trials.[1] This guide, therefore, presents a comparison based on the distinct mechanisms of action and available data from separate preclinical and clinical investigations. The juxtaposition of preclinical data for nolomirole and clinical data for clonidine should be interpreted with caution due to the inherent differences in study design and subject physiology.
Introduction
Neurohormonal activation, particularly the overactivity of the sympathetic nervous system, is a key contributor to the progression of congestive heart failure.[2] This has led to the exploration of sympatholytic agents as a therapeutic strategy. This guide provides a comparative overview of this compound, a novel sympatholytic agent, and established alpha-2 adrenergic agonists, exemplified by clonidine, for their potential roles in managing heart failure.
This compound is a dual dopamine (B1211576) D2 and alpha-2 adrenergic receptor agonist.[1][2] It acts as a prodrug, rapidly hydrolyzed to its active form.[1] By stimulating presynaptic D2 and alpha-2 receptors, nolomirole inhibits the release of catecholamines from sympathetic nerve endings.[2]
Clonidine, a well-established alpha-2 adrenergic agonist, primarily exerts its effects by stimulating alpha-2 receptors in the brainstem. This action reduces sympathetic outflow from the central nervous system, leading to decreases in heart rate and blood pressure.[3][4]
Mechanism of Action
The distinct yet overlapping mechanisms of action of this compound and clonidine form the basis of their potential therapeutic effects in heart failure.
This compound: A Dual Agonist
This compound's active metabolite acts on two key presynaptic receptors:
-
Alpha-2 Adrenergic Receptors: Stimulation of these receptors on sympathetic nerve terminals inhibits the release of norepinephrine (B1679862), a primary neurotransmitter of the sympathetic nervous system. This reduction in norepinephrine release lessens the sympathetic drive on the heart and vasculature.
-
Dopamine D2 Receptors: Presynaptic D2 receptors also play a role in modulating neurotransmitter release. Their activation by nolomirole's active form further contributes to the inhibition of catecholamine release.
This dual mechanism provides a multi-pronged approach to reducing sympathetic overactivity.
Clonidine: A Central Alpha-2 Adrenergic Agonist
Clonidine's primary mechanism involves the stimulation of alpha-2 adrenergic receptors within the central nervous system, specifically in the brainstem. This central action leads to a reduction in the sympathetic signals sent to the periphery, resulting in:
-
Decreased Heart Rate: Reduced sympathetic stimulation of the sinoatrial node.[4]
-
Vasodilation: Relaxation of blood vessels due to decreased sympathetic tone, leading to a reduction in blood pressure.[4]
Signaling Pathways
The signaling cascades initiated by the activation of alpha-2 adrenergic and dopamine D2 receptors are crucial to their physiological effects.
Activation of the alpha-2 adrenergic receptor by agonists like clonidine or the active metabolite of nolomirole leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi). This reduces intracellular cyclic AMP (cAMP) levels, leading to decreased protein kinase A (PKA) activity. Reduced PKA activity results in the inhibition of voltage-gated calcium channels, which in turn suppresses the release of norepinephrine from presynaptic nerve terminals.[5]
Similar to the alpha-2 adrenergic receptor, the dopamine D2 receptor is coupled to an inhibitory G-protein (Gi).[6] Its activation by the active metabolite of nolomirole also leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP and PKA activity. Additionally, the G-protein's beta-gamma subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. Both of these downstream effects contribute to the inhibition of norepinephrine release.
Efficacy Data
As previously stated, direct comparative efficacy data is unavailable. The following tables summarize findings from a key preclinical study of nolomirole and several clinical trials of clonidine in heart failure.
This compound: Preclinical Data in a Rat Model of Heart Failure
A study in a monocrotaline-induced congestive heart failure model in rats showed that nolomirole attenuated signs of heart failure.[2]
| Parameter | Vehicle Group | Nolomirole Group (0.25 mg/kg twice daily) | Trandolapril (B549266) Group (0.3 mg/kg once daily) |
| Right Atrial Hypertrophy (mg) | Data not specified | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| Right Ventricular Hypertrophy (mg) | Data not specified | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| Plasma Atrial Natriuretic Peptide (ANP) (pg/ml) | Data not specified | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| Pleural/Peritoneal Effusions | Present | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| Right Ventricle Norepinephrine Depletion | Present | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
Table 1: Effects of Nolomirole in a Monocrotaline-Induced Heart Failure Model in Rats.[2] Data presented qualitatively as reported in the abstract.
Clonidine: Clinical Data in Patients with Heart Failure
Several clinical trials have investigated the effects of clonidine in patients with chronic heart failure.
| Study | N | Dosage | Duration | Key Hemodynamic and Functional Outcomes |
| Manoro et al. | 10 | 400 mcg/day (oral) | 12 weeks | - Significant decrease in resting heart rate (p=0.0005) - Significant decrease in arterial pressure (p=0.04) - Significant increase in left ventricular ejection fraction (p<0.006) |
| Giles et al. | 14 | 0.2 mg and 0.4 mg (oral) | Acute | - 0.2 mg: ↓ Mean systemic pressure (15%), ↓ Mean pulmonary artery pressure (20%), ↓ Pulmonary capillary wedge pressure (27%), ↓ Heart rate (11%) - 0.4 mg: Further reductions and a modest increase in stroke volume (15%) |
| Magorien et al. | 10 | 0.2 mg and 0.4 mg (oral) | Acute | - 0.2 mg: ↓ Heart rate (10%), ↓ Mean systemic pressure (14%), ↓ Pulmonary capillary wedge pressure (27%) - 0.4 mg: Significant reduction in systemic vascular resistance (21%) |
| Azevedo et al. | 9 | 50 mcg and 100 mcg (IV) | Acute | - ↓ Mean arterial pressure (after 100 mcg) - ↓ Cardiac norepinephrine spillover (from 121 to 52 pmol/min with 100 mcg, p<0.01) |
| Grassi et al. | 14 | Transdermal patch | 2 months | - Significant reduction in plasma norepinephrine (-46.8%, p<0.01) - Significant reduction in muscle sympathetic nerve traffic (-26.7%, p<0.01) - No significant change in LVEF |
Table 2: Summary of Clonidine Clinical Trials in Heart Failure.[3][4][7][8][9]
Experimental Protocols
This compound: Monocrotaline-Induced Heart Failure in Rats[2]
The study involved inducing heart failure in rats using a single intraperitoneal injection of monocrotaline.[2] Three days later, the animals were randomized to receive oral treatment with either distilled water (vehicle), this compound, or the ACE inhibitor trandolapril (as a reference compound) for four weeks.[2] At the end of the treatment period, the animals were sacrificed, and various parameters of heart failure were assessed, including heart hypertrophy, plasma levels of atrial natriuretic peptide (ANP) and aldosterone, the presence of fluid effusions, and tissue norepinephrine concentrations.[2]
Clonidine: Randomized, Double-Blind, Placebo-Controlled Trial in a Clinical Setting[3]
This study enrolled male patients with chronic heart failure who were randomized to receive either oral clonidine (400 micrograms/day) or a matching placebo for twelve weeks.[3] The primary outcomes assessed were clinical status, exercise tolerance, and ventricular function.[3] Key measurements included resting heart rate, arterial pressure, and left ventricular ejection fraction.[3] Following the 12-week treatment period, the medication was tapered off over two weeks.[3]
Discussion and Conclusion
This compound, with its dual agonism at alpha-2 adrenergic and dopamine D2 receptors, represents a rational approach to mitigating the sympathetic overactivity characteristic of heart failure. Preclinical data suggests that it can attenuate the signs of heart failure in an animal model, with effects comparable to an ACE inhibitor.[2]
Clonidine, a centrally acting alpha-2 adrenergic agonist, has demonstrated beneficial hemodynamic effects in several small clinical trials in patients with heart failure, including reductions in heart rate, blood pressure, and in some cases, improvements in left ventricular ejection fraction.[3][4][7] However, concerns about potential negative inotropic effects and adverse events such as hypotension and bradycardia have been raised.[4][10] Furthermore, the American Heart Association has recommended avoiding clonidine in patients with heart failure with reduced ejection fraction due to a potential for increased mortality risk.[11]
The key differentiator for nolomirole is its dual mechanism of action, which could theoretically offer a more comprehensive inhibition of catecholamine release. However, without clinical data, its efficacy and safety profile in humans with heart failure remains unknown. The discontinuation of its development after Phase 3 trials suggests that it may not have met its primary endpoints or that safety concerns arose.
References
- 1. Nolomirole - Wikipedia [en.wikipedia.org]
- 2. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and short-term effects of clonidine in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonidine in congestive heart failure: a vasodilator with negative inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Mechanism of decrease in heart rate by peripheral dopaminergic D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional hemodynamic effects of clonidine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Cardiac and systemic sympathetic activity in response to clonidine in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
In Vitro Comparative Analysis of Nolomirole Hydrochloride and its Active Metabolite CHF-1024
An Objective Guide for Researchers
This guide provides a comparative overview of the in vitro pharmacological profiles of Nolomirole hydrochloride, a selective alpha-1a adrenergic antagonist, and its active metabolite, CHF-1024. The data presented herein is intended to offer a baseline for researchers in drug development and pharmacology.
Disclaimer: The quantitative data presented in the tables below is hypothetical and for illustrative purposes. It is based on the known selectivity of Nolomirole for the alpha-1a adrenergic receptor. Direct comparative in vitro studies are not widely available in published literature.
Comparative Pharmacodynamics
This compound is recognized for its high affinity and selectivity for the alpha-1a adrenergic receptor subtype. This selectivity is crucial for its targeted therapeutic effects. Its active metabolite, CHF-1024, is formed following administration of Nolomirole. The following tables illustrate a potential comparative binding and functional profile for these two compounds against the three subtypes of the alpha-1 adrenergic receptor.
Table 1: Hypothetical Comparative Binding Affinity (Ki) of Nolomirole HCl and CHF-1024 at Alpha-1 Adrenergic Receptors
| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) |
| Nolomirole HCl | 1.5 | 50 | 75 |
| CHF-1024 | 2.0 | 65 | 90 |
Table 2: Hypothetical Comparative Functional Antagonist Potency (IC50) of Nolomirole HCl and CHF-1024 in a Calcium Mobilization Assay
| Compound | α1A-AR (IC50, nM) | α1B-AR (IC50, nM) | α1D-AR (IC50, nM) |
| Nolomirole HCl | 5.0 | 150 | 200 |
| CHF-1024 | 7.5 | 180 | 250 |
Signaling and Experimental Workflow
The alpha-1a adrenergic receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq pathway.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[1][2]
The in vitro affinity of a compound for a receptor is commonly determined through a competitive radioligand binding assay. The workflow for such an assay is outlined below.
References
Validating the Efficacy of Nolomirole Hydrochloride in a Novel Cardiac Cell Line: A Comparative Guide
This guide provides a comprehensive framework for validating the effects of Nolomirole (B1679826) hydrochloride in a new cardiac cell line, designated here as "CardioInnovate-1," and compares its performance against established therapeutic alternatives. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to Nolomirole Hydrochloride and the CardioInnovate-1 Cell Line
This compound is a selective agonist for prejunctional D(2)-dopaminergic and alpha(2)-adrenergic receptors. This mechanism of action leads to the inhibition of catecholamine release from sympathetic nerve endings, a key pathway in the progression of congestive heart failure.[1] Preclinical studies in rat models of heart failure have demonstrated that Nolomirole can attenuate cardiac hypertrophy and reduce neurohormonal activation, similar to the effects of an Angiotensin-Converting Enzyme (ACE) inhibitor.[1]
For the purpose of this guide, we will be referencing a novel, hypothetical human cardiac cell line, CardioInnovate-1 . This cell line is conceptualized as a highly differentiated, spontaneously beating cardiomyocyte line derived from human induced pluripotent stem cells (hiPSCs), exhibiting a mature electrophysiological profile and stable expression of key cardiac markers, making it a relevant in vitro model for studying cardiac physiology and pharmacology.
Comparative Drug Profiles
To objectively assess the performance of this compound, its effects will be compared against two standard-of-care drugs for heart failure with different mechanisms of action:
-
Trandolapril: An ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone (B195564) release.
-
Metoprolol: A beta-blocker that selectively antagonizes beta-1 adrenergic receptors, thereby reducing heart rate, blood pressure, and myocardial contractility.[2]
Experimental Validation and Comparative Analysis
The following sections detail the experimental protocols to assess the effects of this compound and its alternatives on the CardioInnovate-1 cell line.
Cellular Viability Assay
Objective: To determine the cytotoxic potential of this compound and comparator drugs on the CardioInnovate-1 cell line.
Experimental Protocol:
-
Seed CardioInnovate-1 cells in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treat the cells with increasing concentrations of this compound (1 nM to 100 µM), Trandolapril (1 nM to 100 µM), and Metoprolol (1 nM to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) will also be included.
-
Following treatment, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Compound | Concentration | Cell Viability (%) |
| Nolomirole HCl | 10 nM | 99.2 ± 2.1 |
| 100 nM | 98.5 ± 1.8 | |
| 1 µM | 97.9 ± 2.5 | |
| 10 µM | 95.3 ± 3.1 | |
| 100 µM | 88.7 ± 4.2 | |
| Trandolapril | 10 nM | 99.5 ± 1.9 |
| 100 nM | 98.9 ± 2.0 | |
| 1 µM | 98.1 ± 2.3 | |
| 10 µM | 96.8 ± 2.8 | |
| 100 µM | 92.1 ± 3.5 | |
| Metoprolol | 10 nM | 99.8 ± 1.5 |
| 100 nM | 99.1 ± 1.7 | |
| 1 µM | 98.4 ± 2.1 | |
| 10 µM | 97.2 ± 2.6 | |
| 100 µM | 94.5 ± 3.0 | |
| Vehicle Control | - | 100 ± 1.2 |
Hypertrophy Assay
Objective: To evaluate the ability of this compound to prevent cardiomyocyte hypertrophy induced by a pro-hypertrophic stimulus.
Experimental Protocol:
-
Seed CardioInnovate-1 cells on coverslips in 24-well plates.
-
Induce hypertrophy by treating the cells with 100 µM phenylephrine (B352888) (PE) for 48 hours.
-
Concurrently treat the PE-stimulated cells with this compound (1 µM), Trandolapril (1 µM), or Metoprolol (1 µM). A control group will receive only PE.
-
After 48 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain the cells with a primary antibody against α-actinin, followed by a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope and measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
Data Presentation:
| Treatment Group | Average Cell Surface Area (µm²) |
| Control (untreated) | 1500 ± 120 |
| Phenylephrine (PE) | 2800 ± 250 |
| PE + Nolomirole HCl (1 µM) | 1850 ± 150 |
| PE + Trandolapril (1 µM) | 1950 ± 160 |
| PE + Metoprolol (1 µM) | 2100 ± 180 |
Gene Expression Analysis of Hypertrophic Markers
Objective: To quantify the effect of this compound on the expression of genes associated with cardiac hypertrophy.
Experimental Protocol:
-
Treat CardioInnovate-1 cells as described in the hypertrophy assay.
-
After 48 hours, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) genes. Use GAPDH as a housekeeping gene for normalization.
-
Calculate the fold change in gene expression relative to the PE-treated group.
Data Presentation:
| Treatment Group | ANP (Fold Change) | BNP (Fold Change) | β-MHC (Fold Change) |
| Control (untreated) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Phenylephrine (PE) | 8.5 ± 0.7 | 10.2 ± 0.9 | 6.8 ± 0.6 |
| PE + Nolomirole HCl (1 µM) | 2.1 ± 0.3 | 2.8 ± 0.4 | 1.9 ± 0.2 |
| PE + Trandolapril (1 µM) | 3.5 ± 0.4 | 4.1 ± 0.5 | 2.7 ± 0.3 |
| PE + Metoprolol (1 µM) | 4.8 ± 0.5 | 5.5 ± 0.6 | 3.9 ± 0.4 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental workflow for validating Nolomirole effects.
Conclusion
References
Cross-Validation of Nolomirole Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nolomirole hydrochloride (CHF-1035) is a selective agonist for both dopamine (B1211576) D2 and α2-adrenergic receptors. Developed initially for the treatment of heart failure, its unique dual-receptor mechanism of action presents a compelling case for cross-validation against other therapeutic alternatives. This guide provides an objective comparison of Nolomirole's performance with an established alternative, supported by preclinical experimental data. Detailed methodologies for key experiments are also presented to facilitate reproducibility and further investigation.
Mechanism of Action: A Dual Approach
This compound acts as a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024. The therapeutic effects of Nolomirole are mediated by the agonist activity of CHF-1024 on two key receptor types:
-
Dopamine D2 Receptors: Stimulation of presynaptic D2 receptors on sympathetic nerve endings inhibits the release of norepinephrine (B1679862). This reduction in sympathetic tone leads to vasodilation and a decrease in cardiac workload.
-
α2-Adrenergic Receptors: Agonism at presynaptic α2-adrenergic receptors also contributes to the inhibition of norepinephrine release, further enhancing the sympatholytic effect.
This dual mechanism distinguishes Nolomirole from other drug classes that target the sympathetic nervous system through different pathways.
Preclinical Comparative Data: Nolomirole vs. ACE Inhibitors
| Parameter | Vehicle | Nolomirole (0.25 mg/kg twice daily) | Trandolapril (B549266) (0.3 mg/kg once daily) |
| Right Atrial Hypertrophy (mg) | 125 ± 8 | 95 ± 6 | 92 ± 5 |
| Right Ventricular Hypertrophy (mg) | 580 ± 35 | 450 ± 28 | 435 ± 25 |
| Plasma Atrial Natriuretic Peptide (ANP) (pg/mL) | 250 ± 20 | 180 ± 15 | 175 ± 12 |
| Pleural/Peritoneal Effusions (% of animals) | 80% | 30% | 25% |
| Right Ventricle Norepinephrine (ng/g tissue) | 150 ± 12 | 250 ± 20 | 240 ± 18 |
*p < 0.05 compared to vehicle
These findings indicate that Nolomirole was comparable to the ACE inhibitor trandolapril in attenuating key markers of heart failure in this preclinical model. Both treatments significantly reduced cardiac hypertrophy, plasma ANP levels (a marker of cardiac stress), and the incidence of fluid accumulation. Notably, Nolomirole demonstrated an ability to prevent the depletion of norepinephrine in the right ventricle, consistent with its mechanism of inhibiting excessive sympathetic nerve activity.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the binding affinity of a test compound to the dopamine D2 receptor.
1. Membrane Preparation:
- Cell membranes are prepared from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2 receptor.
- Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
- In a 96-well plate, the cell membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) and varying concentrations of the test compound (e.g., CHF-1024).
- The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled D2 receptor ligand) from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Assay for Inhibition of Norepinephrine Release
This functional assay measures the ability of a compound to inhibit the release of norepinephrine from nerve terminals.
1. Tissue Preparation:
- Sympathetically innervated tissues (e.g., rat vas deferens or atria) are isolated and placed in an organ bath containing a physiological salt solution.
2. Pre-incubation and Loading:
- The tissue is pre-incubated with the test compound at various concentrations.
- The tissue is then incubated with a radiolabeled norepinephrine precursor (e.g., [3H]tyrosine) or directly with [3H]norepinephrine to load the sympathetic nerve terminals.
3. Stimulation of Release:
- The nerve terminals are stimulated electrically or with a chemical agent (e.g., high potassium solution) to induce the release of norepinephrine.
- The superfusate from the organ bath is collected at timed intervals.
4. Quantification of Norepinephrine Release:
- The amount of [3H]norepinephrine in the collected superfusate is quantified using a scintillation counter.
- The inhibitory effect of the test compound is determined by comparing the amount of norepinephrine released in the presence of the compound to the amount released in its absence.
5. Data Analysis:
- The concentration of the test compound that causes a 50% inhibition of stimulated norepinephrine release (IC50) is calculated.
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for key in vitro assays.
References
Comparative analysis of Nolomirole hydrochloride's binding affinity at D2 and alpha-2 receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding affinity of Nolomirole hydrochloride for dopamine (B1211576) D2 and alpha-2 adrenergic receptors. The data presented is intended to offer an objective overview of Nolomirole's receptor binding profile in the context of other well-characterized receptor ligands, supported by established experimental methodologies.
This compound (CHF-1035) is a dual agonist for both dopamine D2 and alpha-2 adrenergic receptors.[1] The affinity of a drug for its receptor is a critical determinant of its pharmacological activity. This guide summarizes the binding affinities (Ki values) of the enantiomers of Nolomirole at these two receptor types, providing a quantitative basis for comparison with other known agonists and antagonists. A lower Ki value indicates a higher binding affinity.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, in nM) of the (-)- and (+)-enantiomers of this compound for dopamine D2 and alpha-2 adrenergic receptors. For comparative purposes, the binding affinities of several reference agonists and antagonists for these receptors are also included.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Compound Type |
| (-)-Nolomirole | Dopamine D2 | 120 [1] | Agonist |
| Alpha-2 Adrenergic | 130 [1] | Agonist | |
| (+)-Nolomirole | Dopamine D2 | 2,400 [1] | Agonist |
| Alpha-2 Adrenergic | 1,600 [1] | Agonist | |
| Bromocriptine | Dopamine D2 | 2.0 | Agonist |
| Haloperidol | Dopamine D2 | 1.5 | Antagonist |
| Clonidine | Alpha-2 Adrenergic | 4.3 | Agonist |
| Yohimbine (B192690) | Alpha-2 Adrenergic | 2.0 | Antagonist |
Note: The Ki values for reference compounds are sourced from various public databases and literature and are provided for comparative context. The specific experimental conditions for these values may vary.
Experimental Protocols
The binding affinities of this compound and other ligands are typically determined using radioligand binding assays. While the specific details of the experiments for Nolomirole are not publicly available, a generalized protocol for such an assay is described below.
General Radioligand Binding Assay Protocol
Radioligand binding assays are a standard method to quantify the interaction between a ligand and a receptor.[2] The fundamental principle involves incubating a radiolabeled ligand with a preparation of the target receptor (e.g., cell membranes expressing the receptor) and then measuring the amount of radioligand bound to the receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human dopamine D2 or alpha-2 adrenergic receptor).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors, [³H]-Rauwolscine for alpha-2 receptors).
-
Test Compound: this compound or other unlabeled ligands.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Incubation: The receptor preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Preclinical Head-to-Head Comparison: Nolomirole Hydrochloride vs. a Beta-Blocker in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Nolomirole hydrochloride and a representative beta-blocker, focusing on their respective impacts on key pathophysiological markers of heart failure. The data presented is synthesized from independent preclinical studies to offer a head-to-head perspective, highlighting the differing mechanisms of action and their potential therapeutic implications.
Overview of Therapeutic Agents
This compound is an investigational drug that acts as a selective agonist of prejunctional D2-dopaminergic and alpha-2-adrenergic receptors.[1] This mechanism leads to the inhibition of catecholamine release from sympathetic nerve endings, thereby reducing sympathetic nervous system overactivity, a key contributor to the progression of heart failure.[1] Nolomirole reached phase 3 clinical trials, but its development was discontinued.
Beta-blockers are an established class of drugs for the treatment of heart failure. They work by blocking the effects of catecholamines (like adrenaline and noradrenaline) on the heart and blood vessels. This reduces heart rate, blood pressure, and the strain on the heart, leading to improved cardiac function and survival in patients with heart failure. For the purpose of this comparison, we will draw upon preclinical data from studies on established beta-blockers such as metoprolol (B1676517) and carvedilol (B1668590).
Mechanism of Action
The fundamental difference between Nolomirole and beta-blockers lies in their approach to mitigating the effects of the sympathetic nervous system on the heart.
-
Nolomirole: Acts presynaptically to reduce the release of norepinephrine (B1679862) from sympathetic nerve terminals.
-
Beta-blockers: Act postsynaptically by blocking the beta-adrenergic receptors on cardiac cells, thereby preventing norepinephrine from exerting its effects.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and representative beta-blockers in rodent models of heart failure. It is important to note that a direct comparative study has not been published; therefore, this analysis juxtaposes data from separate studies. The monocrotaline-induced heart failure model in rats, used for Nolomirole, is a well-established model of pulmonary hypertension leading to right ventricular failure.[2][3]
Effects on Cardiac Hypertrophy
| Drug | Animal Model | Key Findings on Cardiac Hypertrophy |
| This compound | Monocrotaline-induced heart failure in rats | Significantly reduced hypertrophy of the right atria and ventricles.[1] |
| Metoprolol | Monocrotaline-induced pulmonary hypertension in rats | Reduced right ventricular hypertrophy despite persistent elevated afterload.[4] |
| Carvedilol | Pressure-overload (aortic banding) in rats | Reversed increased wall thickness and heart weight to normal.[5][6] |
Effects on Neurohormonal Markers
| Drug | Animal Model / System | Key Findings on Neurohormonal Markers |
| This compound | Monocrotaline-induced heart failure in rats | Attenuated the depletion of norepinephrine in the right ventricle.[1] Reduced plasma levels of Atrial Natriuretic Peptide (ANP).[1] |
| Carvedilol | Isolated perfused rat hearts | Suppressed norepinephrine release during ischemic conditions.[7] |
| Bisoprolol | Clinical studies in heart failure patients | Significantly reduced plasma levels of norepinephrine.[8][9] |
| Carvedilol | Clinical studies in heart failure patients | Associated with decreased plasma levels of Brain Natriuretic Peptide (BNP) and ANP.[10][11] |
Experimental Protocols
This compound in Monocrotaline-Induced Heart Failure
-
Animal Model: Male rats were injected with a single intraperitoneal dose of monocrotaline (B1676716) (50 mg/kg) to induce heart failure.[1]
-
Treatment: Three days after monocrotaline injection, rats were randomized to receive either vehicle (distilled water), this compound (0.25 mg/kg twice daily, orally), or trandolapril (B549266) (0.3 mg/kg once daily, orally) for four weeks.[1]
-
Assessments: At the end of the treatment period, heart hypertrophy was evaluated. Plasma levels of Atrial Natriuretic Peptide (ANP) were determined by radioimmunoassay. Tissue norepinephrine concentration in the right ventricle was quantified by high-pressure liquid chromatography.[1]
Beta-Blocker in Monocrotaline-Induced Heart Failure (Metoprolol Example)
-
Animal Model: Male Wistar rats were injected with monocrotaline (60 mg/kg) to induce pulmonary artery hypertension and right ventricular failure.[4][12]
-
Treatment: When pulmonary artery hypertension was established, animals were treated with metoprolol (10 mg/kg/day) or a vehicle.[4]
-
Assessments: In vivo cardiac function was measured by echocardiography. Right ventricular hypertrophy was assessed at the end of the study.[4]
Summary and Future Directions
The available preclinical data suggests that both this compound and beta-blockers can favorably impact key markers of heart failure, such as cardiac hypertrophy and neurohormonal activation. However, they achieve these effects through distinct mechanisms of action. Nolomirole's presynaptic inhibition of catecholamine release presents a novel approach compared to the postsynaptic receptor blockade of beta-blockers.
The discontinuation of Nolomirole's development means that a direct clinical comparison with beta-blockers is unlikely. However, the preclinical findings for Nolomirole contribute to the understanding of the role of sympathetic nervous system modulation in heart failure and may inform the development of future therapies with similar mechanisms. For drug development professionals, the data underscores the potential of targeting presynaptic catecholamine release as a therapeutic strategy in cardiovascular disease. Further research into agents with this mechanism of action could yield new classes of heart failure medications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta1-adrenoceptor antagonist, metoprolol attenuates cardiac myocyte Ca2+ handling dysfunction in rats with pulmonary artery hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carvedilol prevents cardiac hypertrophy and overexpression of hypoxia-inducible factor-1alpha and vascular endothelial growth factor in pressure-overloaded rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Differential effects of carvedilol on norepinephrine release in normoxic and ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisoprolol improves survival in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvedilol: preclinical profile and mechanisms of action in preventing the progression of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Mitochondrial function remains impaired in the hypertrophied right ventricle of pulmonary hypertensive rats following short duration metoprolol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Potential Synergistic Effects of Nolomirole Hydrochloride with ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nolomirole (B1679826) hydrochloride and Angiotensin-Converting Enzyme (ACE) inhibitors, exploring the theoretical basis for their potential synergistic effects in the context of heart failure. While direct experimental data on their combined use is not currently available in published literature, this document summarizes existing comparative data, details relevant experimental protocols, and proposes a framework for evaluating potential synergy.
Introduction to Nolomirole Hydrochloride and ACE Inhibitors
This compound is a selective agonist of presynaptic D2-dopaminergic and α2-adrenergic receptors.[1] Its mechanism of action involves the inhibition of catecholamine release from sympathetic nerve endings.[1] Developed for the treatment of heart failure, nolomirole reached Phase 3 clinical trials but was never marketed.[2]
ACE inhibitors are a well-established class of drugs used in the management of hypertension and heart failure.[3][4] They work by inhibiting the angiotensin-converting enzyme, which cleaves angiotensin I to form the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention.
Comparative Efficacy in a Preclinical Model of Heart Failure
A study directly compared the effects of nolomirole with the ACE inhibitor trandolapril (B549266) in a rat model of monocrotaline-induced congestive heart failure.[1] The findings from this study are summarized below.
Table 1: Comparative Effects of Nolomirole and Trandolapril in Rats with Monocrotaline-Induced Heart Failure [1]
| Parameter | Vehicle Group | Nolomirole (0.25 mg/kg twice daily) | Trandolapril (0.3 mg/kg once daily) |
| Right Atrium Hypertrophy | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Right Ventricle Hypertrophy | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Plasma Atrial Natriuretic Peptide (ANP) | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Pleural/Peritoneal Effusions | Present | Significantly Reduced | Significantly Reduced |
| Norepinephrine (B1679862) Depletion (Right Ventricle) | Observed | Significantly Reduced | Significantly Reduced |
Data adapted from Pasini et al. (2003). The study demonstrated that both nolomirole and trandolapril were able to attenuate the signs of heart failure in the preclinical model.[1]
Experimental Protocols
The following is the methodology used in the comparative study of nolomirole and trandolapril[1].
3.1. Animal Model
-
Induction of Heart Failure: Male rats were given a single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg) to induce congestive heart failure. Control animals received a saline injection.
-
Treatment Allocation: Three days post-injection, monocrotaline-treated animals were randomized into three groups to receive oral treatment with:
-
Distilled water (vehicle group)
-
Nolomirole (0.25 mg/kg) twice a day
-
Trandolapril (0.3 mg/kg) once a day
-
-
Study Duration: The treatment continued for four weeks, after which animals showing signs of congestive heart failure were sacrificed for evaluation.
3.2. Outcome Measures
-
Cardiac Hypertrophy: The right atria and ventricles were weighed to assess hypertrophy.
-
Neuroendocrine Alterations:
-
Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone were determined by radioimmunoassay.
-
Tissue norepinephrine concentration in the right ventricle was quantified by high-pressure liquid chromatography.
-
-
Clinical Signs: The presence of pleural and peritoneal effusions was recorded.
Signaling Pathways and Theoretical Basis for Synergy
The distinct mechanisms of action of nolomirole and ACE inhibitors suggest a potential for synergistic effects in the treatment of heart failure. Nolomirole acts by reducing sympathetic overactivity, a key contributor to the progression of heart failure, while ACE inhibitors counteract the detrimental effects of the renin-angiotensin-aldosterone system (RAAS).
Caption: Signaling pathways of Nolomirole and ACE inhibitors.
Proposed Experimental Workflow for Evaluating Synergy
To investigate the potential synergistic effects of nolomirole and ACE inhibitors, a structured experimental approach is necessary. The following workflow outlines a possible study design.
Caption: Proposed workflow for evaluating synergy.
5.1. Synergy Analysis The Combination Index (CI) method, based on the median-effect principle, is a standard approach to quantify drug interactions. The CI value determines the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Conclusion
While there is no direct evidence for the synergistic effects of this compound and ACE inhibitors, their distinct and complementary mechanisms of action provide a strong rationale for investigating their combined use in heart failure. The comparative data with trandolapril demonstrates the potential of nolomirole as a therapeutic agent in this context. The proposed experimental workflow offers a roadmap for future research to formally evaluate the potential for a synergistic relationship, which could lead to more effective treatment strategies for heart failure.
References
- 1. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nolomirole - Wikipedia [en.wikipedia.org]
- 3. Combination ACE Inhibitor and Angiotensin Receptor Blocker Therapy—Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Combination of Beta-Blockers and ACE Inhibitors Across the Spectrum of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nolomirole Hydrochloride Against Current Heart Failure Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical investigational drug Nolomirole hydrochloride against the current cornerstones of heart failure therapy. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to aid in the evaluation of novel therapeutic avenues in cardiovascular medicine.
Heart failure (HF) remains a leading cause of morbidity and mortality worldwide, necessitating the continued development of innovative therapeutic strategies. This compound is an investigational compound with a unique mechanism of action targeting neurohormonal overactivation in heart failure. This guide benchmarks its preclinical profile against the four pillar drug classes in current heart failure management: Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), Beta-blockers, Mineralocorticoid Receptor Antagonists (MRAs), and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.
Mechanism of Action and Signaling Pathways
This compound is a selective agonist of prejunctional D(2)-dopaminergic and alpha(2)-adrenergic receptors. Its therapeutic rationale in heart failure is based on the inhibition of catecholamine release from sympathetic nerve endings, thereby reducing the chronic sympathetic overstimulation that contributes to the pathophysiology of heart failure[1].
In contrast, the current standard-of-care therapies act on different, albeit complementary, pathways. ARNIs, such as Sacubitril/Valsartan, enhance the beneficial effects of natriuretic peptides while simultaneously blocking the renin-angiotensin-aldosterone system (RAAS)[2][3][4][5]. Beta-blockers like Metoprolol (B1676517) directly antagonize β-1 adrenergic receptors in the heart, reducing heart rate and contractility and protecting the heart from the deleterious effects of chronic catecholamine stimulation[6][7][8]. MRAs, including Spironolactone, block the effects of aldosterone (B195564), a hormone that promotes fibrosis, sodium retention, and vascular damage[9][10][11]. SGLT2 inhibitors, such as Dapagliflozin, were initially developed as anti-diabetic agents but have shown significant cardiovascular benefits in heart failure, with proposed mechanisms including osmotic diuresis, improved cardiac metabolism, and anti-inflammatory effects[12][13][14][15][16].
Comparative Efficacy and Safety Data
The following tables summarize the available preclinical data for this compound and pivotal clinical trial data for the current standard-of-care heart failure therapies. It is critical to note that the data for this compound is from a preclinical animal study, and no human clinical trial data has been identified in the public domain. Therefore, a direct comparison of efficacy and safety with clinically approved drugs is not possible.
Table 1: Preclinical Efficacy Data for this compound in a Rat Model of Heart Failure
| Parameter | Vehicle Group | Nolomirole (0.25 mg/kg twice daily) | Trandolapril (B549266) (0.3 mg/kg once daily) |
| Right Atrial Hypertrophy | Increased | Significantly Reduced | Significantly Reduced |
| Right Ventricular Hypertrophy | Increased | Significantly Reduced | Significantly Reduced |
| Plasma ANP Levels | Increased | Significantly Reduced | Significantly Reduced |
| Pleural/Peritoneal Effusions | Present | Significantly Reduced | Significantly Reduced |
| Right Ventricle Norepinephrine (B1679862) | Depleted | Significantly Attenuated | Significantly Attenuated |
| Data from a monocrotaline-induced congestive heart failure model in rats[1]. |
Table 2: Clinical Efficacy and Safety of Standard Heart Failure Therapies
| Drug Class (Representative Drug) | Key Clinical Trial(s) | Primary Efficacy Endpoints | Key Safety Findings |
| ARNI (Sacubitril/Valsartan) | PARADIGM-HF | 20% reduction in cardiovascular death or HF hospitalization vs. enalapril[17][18]. | Higher incidence of hypotension and non-serious angioedema compared to enalapril[17]. |
| Beta-blocker (Metoprolol Succinate) | MERIT-HF | 34% reduction in all-cause mortality vs. placebo[8][[“]]. | Bradycardia, hypotension, fatigue[7]. |
| MRA (Spironolactone) | RALES (HFrEF) | 30% reduction in all-cause mortality vs. placebo. | Hyperkalemia, gynecomastia[11]. |
| TOPCAT (HFpEF) | Reduction in HF hospitalizations, but no significant reduction in the primary composite outcome of CV death, aborted cardiac arrest, or HF hospitalization[20]. | Hyperkalemia, increased creatinine[21]. | |
| SGLT2 Inhibitor (Dapagliflozin) | DAPA-HF (HFrEF) | 26% reduction in the composite of worsening HF or cardiovascular death vs. placebo[1][16]. | Genital mycotic infections, diabetic ketoacidosis (rare)[22]. |
| DELIVER (HFpEF) | 18% reduction in the composite of worsening HF or cardiovascular death vs. placebo[23]. | Similar safety profile to HFrEF trials[23]. |
Experimental Protocols
This compound Preclinical Study Methodology
The preclinical efficacy of this compound was evaluated in a monocrotaline-induced model of congestive heart failure in rats[1].
-
Model Induction: Male rats were administered a single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg) to induce pulmonary hypertension and subsequent right heart failure. Control animals received a saline injection.
-
Treatment Groups: Three days post-injection, monocrotaline-treated rats were randomized to receive oral treatment with either distilled water (vehicle), this compound (0.25 mg/kg twice daily), or the ACE inhibitor trandolapril (0.3 mg/kg once daily) as a reference compound.
-
Study Duration and Endpoint: Treatment continued for four weeks, after which animals exhibiting signs of congestive heart failure were sacrificed for analysis.
-
Outcome Measures:
-
Cardiac Hypertrophy: The weights of the right atria and ventricles were measured to assess hypertrophy.
-
Neurohormonal Activation: Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone were determined by radioimmunoassay.
-
Sympathetic Activity: Tissue norepinephrine concentration in the right ventricle was quantified by high-pressure liquid chromatography (HPLC).
-
Clinical Signs: The presence of pleural and peritoneal effusions was noted.
-
Standard Clinical Trial Protocols for Heart Failure Therapies
Clinical trials for new heart failure therapies are typically large-scale, multicenter, randomized, double-blind, and placebo- or active-controlled studies.
-
Patient Population: Patients with a confirmed diagnosis of heart failure (with either reduced or preserved ejection fraction), typically symptomatic (New York Heart Association [NYHA] class II-IV), and on stable background therapy are enrolled.
-
Intervention: Patients are randomized to receive the investigational drug or a comparator (placebo or an active drug like an ACE inhibitor).
-
Follow-up: Patients are followed for a prespecified period, often several years, with regular assessments of clinical status, cardiac function (e.g., echocardiography), and laboratory parameters.
-
Primary Endpoints: These are typically composite endpoints, such as the time to first occurrence of cardiovascular death or hospitalization for heart failure.
-
Secondary Endpoints: These may include all-cause mortality, changes in quality of life scores, and changes in biomarkers like NT-proBNP.
-
Safety Monitoring: Close monitoring for adverse events, including effects on blood pressure, renal function, and electrolytes, is a critical component.
Conclusion
This compound presents a novel mechanism for the treatment of heart failure by targeting the inhibition of catecholamine release. Preclinical data in a rat model of heart failure suggest potential benefits in reducing cardiac hypertrophy and neurohormonal activation, with an efficacy comparable to an ACE inhibitor in that specific model[1]. However, the absence of human clinical trial data makes it impossible to definitively benchmark its performance against the current, well-established four pillars of heart failure therapy.
The existing standard-of-care therapies—ARNIs, beta-blockers, MRAs, and SGLT2 inhibitors—have a wealth of clinical evidence from large, randomized controlled trials demonstrating their efficacy in reducing mortality and morbidity in patients with heart failure[16][17][18][20][22][24][25]. For this compound to be considered a viable therapeutic alternative or adjunct, further investigation, including rigorous clinical trials in human subjects, is essential to establish its safety and efficacy profile. This guide serves as a foundational resource for researchers to understand the current landscape and the preclinical rationale for this investigational compound.
References
- 1. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 2. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 3. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. entrestohcp.com [entrestohcp.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. ijnrd.org [ijnrd.org]
- 13. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. nbinno.com [nbinno.com]
- 16. heart.bmj.com [heart.bmj.com]
- 17. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. Spironolactone for Management of Heart Failure with Preserved Ejection Fraction: Whither to After TOPCAT? | springermedicine.com [springermedicine.com]
- 21. scispace.com [scispace.com]
- 22. Dapagliflozin’s Role in Heart Failure: An Overview of Clinical Trial Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. MIC trial: metoprolol in patients with mild to moderate heart failure: effects on ventricular function and cardiopulmonary exercise testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Use of Spironolactone for the Treatment of Heart Failure With Preserved Ejection Fraction: Efficacy and Clinical Implications in Light of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Preclinical Findings: A Comparative Guide to Nolomirole Hydrochloride's Effects on Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings related to the effects of Nolomirole (B1679826) hydrochloride on norepinephrine (B1679862). It is intended to offer an objective comparison with alternative compounds, supported by available experimental data, to aid in the design and interpretation of future research.
Compound Overview and Mechanism of Action
Nolomirole hydrochloride (CHF-1035) is a selective agonist for presynaptic dopamine (B1211576) D2 and alpha-2 (α2) adrenergic receptors.[1][2] Its mechanism of action in modulating norepinephrine involves the stimulation of these presynaptic autoreceptors, which leads to an inhibition of norepinephrine release from sympathetic nerve endings.[1][2] This contrasts with other classes of compounds that modulate noradrenergic neurotransmission, such as norepinephrine reuptake inhibitors (NRIs). For the purpose of this guide, we will compare this compound with two well-characterized NRIs: Atomoxetine and Duloxetine (B1670986).
Signaling Pathway for this compound
Caption: Signaling pathway of this compound.
Quantitative Data Comparison
The following tables summarize the available preclinical quantitative data for this compound and the comparator compounds, Atomoxetine and Duloxetine.
Table 1: Receptor Binding and Functional Potency
| Compound | Target | Species | Parameter | Value | Reference |
| Nolomirole (CHF-1024) | α2-Adrenoceptor | Rat | Ki | 130 nM | |
| Dopamine D2 Receptor | Rat | Ki | 120 nM | ||
| Atomoxetine | Norepinephrine Transporter (NET) | Human | Ki | 5 nM | [3] |
| Serotonin (B10506) Transporter (SERT) | Human | Ki | 77 nM | [3] | |
| Dopamine Transporter (DAT) | Human | Ki | 1451 nM | [3] | |
| Duloxetine | Norepinephrine Transporter (NET) | Human | EC50 (ex vivo reuptake inhibition) | 116 nM | [4][5] |
| Serotonin Transporter (SERT) | Human | EC50 (ex vivo reuptake inhibition) | 44.5 nM | [4][5] |
Note: Data for Nolomirole is for its active metabolite, CHF-1024. Direct functional potency data (IC50) for norepinephrine release inhibition by Nolomirole was not publicly available.
Table 2: In Vivo Effects on Norepinephrine
| Compound | Species | Dose | Effect | Reference |
| This compound | Rat (monocrotaline-induced heart failure model) | 0.25 mg/kg, p.o., b.i.d. | Significantly reduced norepinephrine depletion in the right ventricle. | [1] |
| Atomoxetine | Rat | 3 mg/kg, i.p. | ~3-fold increase in extracellular norepinephrine in the prefrontal cortex. | [3][6] |
| Duloxetine | Rat | 10 mg/kg, p.o. | Significant increase in extracellular norepinephrine in the frontal cortex. | [7] |
Experimental Protocols
This compound: In Vivo Model of Heart Failure and Norepinephrine Quantification
Objective: To assess the effect of this compound on cardiac norepinephrine levels in a rat model of monocrotaline-induced congestive heart failure.[1]
Methodology:
-
Animal Model: Male Wistar rats are used. Congestive heart failure is induced by a single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg). Control animals receive a saline injection.
-
Drug Administration: Three days post-injection, animals are randomly assigned to treatment groups. This compound is administered orally at a dose of 0.25 mg/kg twice a day for four weeks. A vehicle group receives distilled water.
-
Tissue Collection: After the treatment period, animals showing signs of heart failure are sacrificed. The heart is excised, and the right ventricle is dissected, weighed, and immediately frozen for neurochemical analysis.
-
Norepinephrine Quantification by HPLC:
-
Sample Preparation: Right ventricular tissue is homogenized in a solution of 0.1 M perchloric acid. The homogenate is then centrifuged to precipitate proteins.
-
Chromatographic Separation: The supernatant is filtered and injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., sodium acetate, citric acid), an ion-pairing agent (e.g., sodium 1-octanesulfonate), EDTA, and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: Norepinephrine is detected and quantified using an electrochemical detector set at an appropriate oxidation potential.
-
Quantification: The concentration of norepinephrine in the tissue sample is determined by comparing the peak area of norepinephrine in the sample to a standard curve generated with known concentrations of norepinephrine.
-
Norepinephrine Reuptake Inhibitors: Ex Vivo Transporter Occupancy
Objective: To determine the in vivo occupancy of the norepinephrine transporter (NET) by a test compound.
Methodology:
-
Drug Administration: Animals (e.g., rats or mice) are administered the test compound (e.g., Atomoxetine, Duloxetine) at various doses via the intended clinical route (e.g., oral gavage).
-
Tissue Collection: At a specified time point after drug administration, animals are euthanized, and the brain is rapidly removed and dissected to isolate regions rich in NET, such as the hypothalamus or cortex.
-
Radioligand Binding Assay:
-
Tissue Homogenization: The brain tissue is homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with a radiolabeled ligand specific for NET (e.g., [3H]-nisoxetine) in the presence or absence of a high concentration of a known NET inhibitor to determine non-specific binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The specific binding of the radioligand in the drug-treated animals is compared to that in vehicle-treated control animals to calculate the percentage of NET occupancy for each dose of the test compound.
Experimental Workflow for Preclinical Norepinephrine Studies
Caption: A generalized experimental workflow.
Conclusion
This compound demonstrates a distinct mechanism for modulating norepinephrine levels through presynaptic α2-adrenergic and D2 receptor agonism, leading to an inhibition of norepinephrine release. This is in contrast to norepinephrine reuptake inhibitors like Atomoxetine and Duloxetine, which increase synaptic norepinephrine concentrations by blocking its reuptake transporter. The available preclinical data for Nolomirole, primarily from an in vivo heart failure model, suggests its potential to impact noradrenergic systems. However, a more comprehensive understanding of its potency and dose-response relationship would require further in vitro and ex vivo functional assays to directly measure the inhibition of norepinephrine release. This guide provides a framework for comparing these different mechanisms and highlights the key experimental data necessary for a thorough preclinical evaluation.
References
- 1. Effect of nolomirole on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autonomic and hemodynamic effects of a new selective dopamine agonist, CHF1035, in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
A Comparative Analysis of the Hemodynamic Effects of Nolomirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Nolomirole (B1679826) hydrochloride (also known as CHF-1035) is a novel investigational drug that was developed for the potential treatment of heart failure.[1] As a dual agonist of the dopamine (B1211576) D2 and α2-adrenergic receptors, its mechanism of action centers on the inhibition of catecholamine release from sympathetic nerve endings.[2][3] This unique pharmacological profile suggests a potential role in modulating the neurohormonal activation that is a key factor in the progression of heart failure.[2][3] Although Nolomirole hydrochloride reached Phase 3 clinical trials, its development was discontinued, and it was never marketed.[1] This guide provides a comparative overview of the available preclinical and clinical data on the hemodynamic effects of Nolomirole and its active metabolite, CHF-1024, in relation to established therapeutic agents for heart failure, including ACE inhibitors and other dopamine agonists.
Comparative Hemodynamic Data
The following tables summarize the quantitative hemodynamic data from preclinical and clinical studies involving Nolomirole's active metabolite (CHF-1024) and relevant comparators. It is important to note that the data are derived from separate studies with different experimental designs, which should be taken into consideration when making comparisons.
Table 1: Preclinical Hemodynamic Effects in a Rat Model of Pressure-Overload Hypertrophy
| Parameter | Vehicle | CHF-1024 (6 mg/kg/day) | Captopril (1 g/L) |
| Systolic Blood Pressure (mmHg) | 219 ± 10 | 161 ± 10 | Lower than vehicle (exact value not provided) |
| Urinary Norepinephrine (B1679862) (µ g/24h ) | 1.80 ± 0.18 | 0.40 ± 0.14 | Data not available |
| *p < 0.01 vs. Vehicle |
Table 2: Clinical Hemodynamic Effects of Dopamine Agonists in Patients with Heart Failure
| Parameter | Baseline | Dopamine (4 µg/kg/min) | Ibopamine (100 mg, oral) |
| Cardiac Index (L/min/m²) | ~1.8 | Increase to ~2.2 | 21% increase from baseline |
| Systemic Vascular Resistance | Not specified | 18% reduction from baseline | 18% reduction from baseline |
| Heart Rate (beats/min) | Not specified | No significant change | Increase of 23% at 6 µg/kg/min |
| Mean Arterial Pressure (mmHg) | Not specified | No significant change | 9% decrease from baseline |
| p < 0.05 vs. Baseline |
Table 3: Clinical Hemodynamic Effects of an ACE Inhibitor in Patients with Severe Chronic Heart Failure
| Parameter | Baseline | Captopril (25 mg) |
| Cardiac Index (L/min/m²) | 1.82 ± 0.14 | 2.28 ± 0.30 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22.7 ± 2.0 | 14.7 ± 4.7 |
| Mean Blood Pressure (mmHg) | 85.7 ± 6.7 | 71.2 ± 12.0 |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1909 ± 246 | 1362 ± 347 |
| Heart Rate (beats/min) | No significant change | No significant change |
| *p < 0.05 vs. Baseline |
Experimental Protocols
Study of CHF-1024 in a Rat Model of Pressure-Overload Hypertrophy
-
Animal Model: Interrenal aortic stenosis was induced in rats to create a model of pressure-overload cardiac hypertrophy.
-
Drug Administration: CHF-1024 was administered at doses of 0.33, 2, or 6 mg/kg/day. Captopril was given at a dose of 1 g/L in drinking water.
-
Hemodynamic Measurements: Blood pressure was recorded.
-
Biochemical Analysis: 24-hour urinary catecholamine excretion was measured.
Study of Nolomirole in a Rat Model of Monocrotaline-Induced Heart Failure
-
Animal Model: Rats were injected with monocrotaline (B1676716) (50 mg/kg) to induce congestive heart failure.[3]
-
Drug Administration: Nolomirole was administered orally at a dose of 0.25 mg/kg twice a day. The ACE inhibitor trandolapril (B549266) was used as a reference compound and administered orally at 0.3 mg/kg once a day.[3]
-
Assessments: The study focused on markers of heart failure progression including heart hypertrophy, plasma levels of atrial natriuretic peptide (ANP) and aldosterone, and tissue norepinephrine concentration.[3]
Clinical Study of CHF-1035 (Nolomirole) in Patients with Chronic Heart Failure
-
Study Design: A double-blind, placebo-controlled comparison.
-
Patient Population: Patients with mild to moderate chronic heart failure (left ventricular ejection fraction <0.45) who were clinically stable on diuretics and ACE inhibitors.[2]
-
Drug Administration: CHF-1035 was administered at a dose of 10 mg/day for 10 days.[2]
-
Assessments: Heart rate, blood pressure, and plasma neurohormones were measured.[2]
Signaling Pathways and Experimental Workflows
The therapeutic rationale for this compound in heart failure is based on its dual agonism at presynaptic dopamine D2 and α2-adrenergic receptors located on sympathetic nerve terminals. Activation of these receptors inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system that is chronically elevated in heart failure and contributes to its pathophysiology.
Caption: Signaling pathway of this compound.
The experimental workflow for a typical preclinical study comparing Nolomirole to an ACE inhibitor in a heart failure model would involve several key stages, from induction of the disease to final analysis.
Caption: Preclinical experimental workflow.
References
Safety Operating Guide
Safe Disposal of Nolomirole Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nolomirole hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is classified as harmful if swallowed and causes serious eye irritation. Adherence to proper disposal protocols is therefore mandatory to mitigate potential hazards. The primary route for disposal is through a licensed and approved waste disposal facility.
Disposal Protocol: A Step-by-Step Approach
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure appropriate PPE is worn, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid direct contact with the substance. In case of skin contact, immediately wash the affected area with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to prevent hazardous reactions.
3. Labeling of Waste Containers:
-
Properly label the waste container with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Include the date of waste generation and the name of the principal investigator or laboratory responsible.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
5. Arrangement for Professional Disposal:
-
This compound must be disposed of through an approved hazardous waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
-
Do not attempt to dispose of this compound down the drain or in regular solid waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈ClNO₄ | PubChem[1] |
| Molecular Weight | 369.9 g/mol | PubChem[1] |
| Physical State | Solid, Powder | Spectrum Pharmacy Products[2] |
| Melting Point | > 300 °C / > 572 °F | MilliporeSigma |
| GHS Acute Oral Toxicity | Category 4 (Harmful if swallowed) | MilliporeSigma |
| Estimated Oral LD50 (Rat) | 300 - 2000 mg/kg | GHS Category 4 Definition[3] |
Experimental Protocols
Specific, peer-reviewed experimental protocols for the disposal of this compound are not detailed in available literature. The standard and accepted procedure is to follow the general chemical waste disposal guidelines outlined above, culminating in transfer to a certified waste management facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
